molecular formula C26H35N5O5 B1664356 ACT-209905

ACT-209905

Katalognummer: B1664356
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: PAYSGEHZLXEURH-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ACT-209905 is a S1P1 agonist.

Eigenschaften

Molekularformel

C26H35N5O5

Molekulargewicht

497.6 g/mol

IUPAC-Name

N-[(2S)-3-[4-[5-[2-(diethylamino)-6-methyl-4-pyridinyl]-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide

InChI

InChI=1S/C26H35N5O5/c1-6-18-11-19(9-16(4)24(18)35-15-21(33)13-27-23(34)14-32)25-29-26(36-30-25)20-10-17(5)28-22(12-20)31(7-2)8-3/h9-12,21,32-33H,6-8,13-15H2,1-5H3,(H,27,34)/t21-/m0/s1

InChI-Schlüssel

PAYSGEHZLXEURH-NRFANRHFSA-N

Isomerische SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OC[C@H](CNC(=O)CO)O

Kanonische SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ACT-209905;  ACT 209905;  ACT209905.

Herkunft des Produkts

United States

Foundational & Exploratory

what is the mechanism of action of ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of ACT-209905

Introduction

This compound is an investigational small molecule identified as a modulator of the Sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] Primarily characterized as an S1PR1 agonist, this compound has demonstrated potential therapeutic effects in preclinical cancer models, specifically in glioblastoma (GBM).[1][2] This document provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its biological effects by targeting and activating the S1PR1, a G-protein coupled receptor. S1PR1 is known to couple exclusively to the Gαi subunit of heterotrimeric G proteins.[1] Upon agonist binding, such as by this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate downstream signaling cascades.

The primary consequence of this compound-mediated S1PR1 activation in glioblastoma cells is the inhibition of key pro-survival and pro-migratory signaling pathways. Experimental evidence has shown that treatment with this compound leads to a reduction in the phosphorylation and, therefore, the activation of several critical kinases, including p38 MAP kinase, Akt1 (Protein Kinase B), and ERK1/2 (Extracellular signal-regulated kinases 1/2).[1] These kinases are central nodes in pathways that regulate cell growth, proliferation, survival, and migration.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. Binding of this compound to S1PR1 leads to the inhibition of downstream effectors crucial for glioblastoma cell viability and motility.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACT209905 This compound S1PR1 S1PR1 ACT209905->S1PR1 Binds & Activates Gi Gi Protein S1PR1->Gi Activates p38 p38 MAPK Gi->p38 Inhibits AKT1 AKT1 Gi->AKT1 Inhibits ERK12 ERK1/2 Gi->ERK12 Inhibits Growth Cell Growth & Survival p38->Growth AKT1->Growth ERK12->Growth Migration Cell Migration ERK12->Migration

Caption: this compound signaling pathway in glioblastoma cells.

Quantitative Data Summary

The in vitro effects of this compound on glioblastoma cell viability have been quantified, demonstrating its inhibitory properties. The data below is derived from studies on primary glioblastoma (prGBM) and GL261 cell lines.

Cell LineTreatment ConditionEffect on Viability (% of Control)
prGBM10 µM this compound (single application)69.2%
prGBM10 µM this compound + W146 (S1PR1 antagonist)49.3%
prGBM10 µM this compound + JTE-013 (S1PR2 antagonist)63.0%
prGBMCo-culture with THP-1 cells244.3%
prGBMCo-culture with THP-1 cells + 10 µM this compound124.3%
GL261Co-culture with THP-1 cells134.3%
GL261Co-culture with THP-1 cells + 10 µM this compound120.5%

Table compiled from data presented in Bien-Möller S, et al. Cancers (Basel). 2023.[1]

Experimental Protocols

Cell Viability Assay

The assessment of glioblastoma cell viability following treatment with this compound was conducted using a standard colorimetric assay.

  • Cell Culture: Human LN-18, U-87MG, and murine GL261 glioblastoma cell lines, as well as primary glioblastoma cells (prGBM), were cultured in appropriate media.

  • Co-culture Setup: For experiments involving monocytic influence, GBM cells were co-cultured with THP-1 cells at a density of 3.0 × 10⁴ cells/mL.

  • Treatment: Cells were treated with this compound at a concentration of 10 µM, either alone or in combination with other receptor antagonists.

  • Viability Measurement: After the incubation period, cell viability was determined using a WST-1 or similar tetrazolium salt-based assay, which measures the metabolic activity of viable cells. The absorbance was read on a microplate reader.

  • Data Analysis: Viability was expressed as a percentage relative to untreated control cells.

A Seed GBM Cells (prGBM, GL261, etc.) B Add THP-1 Cells (for co-culture experiments) A->B C Apply this compound (10 µM) +/- other antagonists A->C (for single culture) B->C D Incubate C->D E Add WST-1 Reagent D->E F Measure Absorbance E->F G Calculate % Viability (vs. Control) F->G

Caption: Experimental workflow for the cell viability assay.

Immunoblot Analysis

To determine the effect of this compound on specific signaling proteins, immunoblotting (Western blotting) was performed.

  • Cell Lysis: Glioblastoma cells were treated with this compound, THP-1 conditioned medium, or a combination. After treatment, cells were harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate was determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

  • Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer: The separated proteins were transferred from the gel to a PVDF (polyvinylidene fluoride) membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of p38, AKT1, and ERK1/2. A primary antibody for a housekeeping protein (e.g., GAPDH) was used as a loading control.

  • Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins was quantified and normalized to the loading control to determine the relative level of kinase activation.[1]

Conclusion

This compound functions as an S1PR1 receptor agonist. Its mechanism of action in glioblastoma involves the inhibition of pro-tumorigenic signaling pathways, including the p38 MAPK, AKT1, and ERK1/2 pathways. This leads to a reduction in cell viability and migration, highlighting its potential as a therapeutic agent for glioblastoma. Further research is required to fully elucidate the downstream effects and to validate these findings in in vivo models.

References

ACT-209905: A Technical Guide on a Novel S1P1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-209905 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, identified as an analog of ponesimod.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies. While specific data for this compound is emerging, particularly in the context of glioblastoma research, this guide also incorporates data from its close analog, ponesimod, to provide a broader context for its potential therapeutic applications in immune-mediated diseases.

Introduction to S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[2] The S1P1 receptor is prominently expressed on lymphocytes and plays a critical role in their egress from secondary lymphoid organs.[3] Agonism of the S1P1 receptor leads to its internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient and trapping them within the lymph nodes.[4] This sequestration of lymphocytes in lymphoid tissues forms the basis of the therapeutic effect of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.[5]

This compound: A Ponesimod Analog

This compound is a selective S1P1 receptor agonist and a structural analog of ponesimod.[1] Its chemical structure is designed to elicit a potent and selective effect on the S1P1 receptor.

Chemical Properties
PropertyValue
IUPAC Name (R)-5-(3-chloro-4-(2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one
Molecular Formula C26H28ClN3O4S
Molecular Weight 526.04 g/mol

Mechanism of Action

This compound functions as a potent agonist at the S1P1 receptor. Upon binding, it induces receptor internalization, leading to a functional antagonism that blocks lymphocyte egress from lymphoid tissues.[1] This mechanism is consistent with other S1P1 receptor modulators used in the treatment of autoimmune diseases.

S1P1 Receptor Signaling Pathway

The binding of an S1P1 agonist like this compound initiates a cascade of intracellular signaling events. The activated receptor couples primarily through Gi proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This signaling ultimately results in the internalization of the S1P1 receptor.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to Gi Gi S1P1->Gi Activates Internalization Receptor Internalization S1P1->Internalization Leads to AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Reduces production of

Figure 1: S1P1 Receptor Signaling Pathway Activation by this compound.

Preclinical Data

In Vitro Activity

The in vitro activity of this compound has been primarily characterized in the context of glioblastoma (GBM).

ParameterCell LineValueReference
EC50 (S1P1 Agonism) CHO cells0.6 nM[6]
IC50 (Cell Viability, 48h) GL261 (murine GBM)6.87 µM[7]
LN-18 (human GBM)19.78 µM[7]
U-87MG (human GBM)22.53 µM[7]
prGBM (primary human GBM)12.3 µM[7]

This compound has been shown to reduce the viability and migration of glioblastoma cells in a dose-dependent manner.[8] It also reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2 in these cells.[8]

In Vivo Data (Ponesimod as a Surrogate)

As in vivo data for this compound is not yet publicly available, data from its analog, ponesimod, in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis, is presented for context.

Study TypeAnimal ModelKey FindingsReference
EAE (Preventative) MOG-induced EAE in C57BL/6 miceSignificant reduction in clinical scores and mortality.[9]
EAE (Therapeutic) MOG-induced EAE in C57BL/6 miceLower overall clinical scores and increased survival.[9]
EAE (Dose-dependent efficacy) MBP-induced EAE in Lewis ratsSignificant, dose-dependent reduction in clinical scores.[9]

Ponesimod has also been shown to reduce inflammation, demyelination, and axonal loss in the central nervous system of mice with EAE.[3]

Pharmacokinetics (Ponesimod as a Surrogate)

Pharmacokinetic data for ponesimod provides an indication of the potential profile of this compound.

ParameterSpeciesValueReference
Bioavailability Human84%[10][11]
Tmax Human2.0 - 4.0 h[5][12]
Half-life (t1/2) Human~33 h[4][13]
Volume of Distribution (Vd) Human160 L[10]
Protein Binding Human>99%[10]
Metabolism HumanHighly metabolized (CYP and non-CYP pathways)[4]
Excretion HumanPrimarily fecal[11][13]
Safety Pharmacology (Ponesimod as a Surrogate)

Cardiovascular safety is a key consideration for S1P1 receptor modulators. Ponesimod has been shown to cause a transient, dose-dependent reduction in heart rate upon initiation of treatment, which can be mitigated by a dose-titration regimen.[14][15] In clinical studies, ponesimod was not associated with an increased risk of major adverse cardiovascular events compared to an active comparator.[7]

Experimental Protocols

GTPγS Binding Assay

This assay is used to determine the agonist activity of a compound at a G protein-coupled receptor.

GTP_gamma_S_Assay cluster_workflow GTPγS Binding Assay Workflow A Prepare cell membranes expressing S1P1 receptor B Incubate membranes with This compound and [35S]GTPγS A->B C Separate bound from free [35S]GTPγS B->C D Quantify bound [35S]GTPγS (Scintillation counting) C->D E Determine EC50 value D->E

Figure 2: Workflow for a GTPγS Binding Assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in the assay buffer.

  • Termination and Separation: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound, and the EC50 value is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Glioblastoma cells (e.g., LN-18, U-87MG) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[16]

Scratch Wound Healing Assay

This assay is used to assess cell migration in vitro.[17]

Scratch_Assay cluster_workflow Scratch Wound Healing Assay Workflow A Culture glioblastoma cells to a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Treat cells with this compound B->C D Image the scratch at different time points (e.g., 0h, 24h) C->D E Measure the width or area of the scratch over time D->E F Quantify the rate of wound closure E->F

Figure 3: Workflow for a Scratch Wound Healing Assay.

Protocol Outline:

  • Cell Seeding: Glioblastoma cells are grown to a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound. The scratch is imaged at time zero and at subsequent time points.

  • Data Analysis: The width or area of the scratch is measured at each time point, and the rate of cell migration into the cell-free area is calculated to determine the effect of the compound on cell migration.[18]

Orthotopic Glioblastoma Xenograft Model

This in vivo model is used to evaluate the efficacy of anti-cancer agents in a more physiologically relevant setting.[1][19][20]

Protocol Outline:

  • Cell Preparation: Human glioblastoma cells (e.g., U-87MG) are harvested and prepared in a suitable medium for injection.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used as hosts.

  • Stereotactic Injection: Under anesthesia, a small burr hole is drilled in the skull of the mouse, and a specific number of glioblastoma cells are stereotactically injected into the brain (e.g., the striatum).[21]

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound would be administered via an appropriate route (e.g., oral gavage).

  • Efficacy Evaluation: The effect of the treatment on tumor growth and survival of the animals is monitored.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo efficacy studies: Evaluation of this compound in animal models of autoimmune diseases (e.g., EAE) and in orthotopic glioblastoma xenograft models is crucial.

  • Pharmacokinetic and safety profiling: Comprehensive ADME and safety pharmacology studies are necessary to understand the drug's disposition and potential off-target effects.

  • Selectivity profiling: Determining the binding affinity of this compound for other S1P receptor subtypes will be important to fully characterize its selectivity.

  • Clinical evaluation: Ultimately, well-controlled clinical trials will be needed to establish the safety and efficacy of this compound in human patients.

Conclusion

This compound is a promising S1P1 receptor agonist with demonstrated in vitro activity against glioblastoma cells. Its mechanism of action, shared with other clinically successful S1P1 modulators, suggests potential therapeutic utility in autoimmune diseases. The preclinical data on its analog, ponesimod, provides a strong rationale for the continued investigation of this compound. Further in vivo and clinical studies are warranted to fully define its therapeutic profile.

References

The Role of ACT-209905 in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on ACT-209905 and its potential as a therapeutic agent for glioblastoma (GBM). Glioblastoma is a highly aggressive and infiltrative brain tumor with a poor prognosis, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Evidence suggests that the sphingosine-1-phosphate (S1P) signaling pathway, particularly through the S1P receptor subtype 1 (S1PR1), is implicated in tumor progression.[1][3] this compound, a putative S1PR1 modulator, has been investigated for its effects on glioblastoma cell growth and migration.[1][3]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its effects by modulating the S1PR1 signaling pathway. In glioblastoma cells, the activation of S1PR1 by its ligand S1P is associated with pro-tumorigenic effects, including enhanced cell growth and migration.[1][3] Research indicates that this compound inhibits the activation of several key downstream kinases, including p38, AKT1, and ERK1/2.[1][3] This inhibition of critical pro-survival and pro-migratory signaling cascades appears to be a central mechanism through which this compound impairs glioblastoma cell viability and motility.[1][3] Furthermore, this compound has been shown to reverse the pro-tumorigenic effects induced by the interaction of glioblastoma cells with monocytic cells, suggesting a role in modulating the tumor microenvironment.[1][3]

ACT209905_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P S1P S1PR1 S1PR1 S1P->S1PR1 Activates p38 p38 MAPK S1PR1->p38 Activates AKT1 AKT1 S1PR1->AKT1 Activates ERK12 ERK1/2 S1PR1->ERK12 Activates ACT209905 This compound ACT209905->S1PR1 Modulates Proliferation Cell Proliferation & Survival p38->Proliferation Migration Cell Migration p38->Migration AKT1->Proliferation ERK12->Proliferation ERK12->Migration

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on glioblastoma cell lines.

Table 1: Effect of this compound on Glioblastoma Cell Viability

Cell LineConcentration (µM)Time (h)Viability (%)
LN-18 104836.2
204818.5
50481.43
GL261 14872.0
50487.3

Table 2: Inhibition of S1P-Induced Migration of Primary Glioblastoma Cells by this compound

TreatmentWound Closure (%)
Control 7.52
S1P (2.5 µM) 21.0
S1P + this compound (1 µM) 13.2
S1P + this compound (10 µM) 9.9
S1P + this compound (20 µM) 6.12

Table 3: Synergistic Effect of this compound with Temozolomide (TMZ) on Primary Glioblastoma Cell Viability

TreatmentViability (%)
Control 100
TMZ 41.4
This compound (10 µM) 55.1
This compound (20 µM) 26.5
TMZ + this compound (10 µM) 14.6
TMZ + this compound (20 µM) 3.17

Experimental Protocols

Detailed methodologies for the key experiments cited in the research of this compound are provided below.

Cell Viability Assays

1. Resazurin Assay:

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (0.5 to 50 µM) and/or temozolomide.

  • Incubation: Cells are incubated with the treatment for 48 or 72 hours.

  • Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Measurement: The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. Cell viability is calculated as a percentage of the untreated control.

2. Crystal Violet Staining:

  • Cell Seeding and Treatment: Performed as described for the Resazurin Assay.

  • Fixation: After the incubation period, the medium is removed, and the cells are fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are stained with a 0.1% crystal violet solution for 20 minutes.

  • Washing and Solubilization: The plates are washed with water to remove excess stain, and the stain is solubilized with 10% acetic acid.

  • Measurement: The absorbance is measured at a wavelength of 570 nm. Cell vitality is expressed as a percentage of the untreated control.

Scratch-Wound-Healing Assay for Cell Migration

Scratch_Wound_Healing_Workflow A 1. Seed cells in a 6-well plate and grow to confluence. B 2. Create a 'scratch' in the cell monolayer with a pipette tip. A->B C 3. Wash to remove detached cells and add fresh medium with treatment. B->C D 4. Image the scratch at time 0. C->D E 5. Incubate for a defined period (e.g., 16 hours). D->E F 6. Image the scratch at the end of the incubation period. E->F G 7. Measure the width of the wound at multiple points and calculate closure. F->G

Caption: Experimental workflow for the scratch-wound-healing assay.
  • Cell Culture: Glioblastoma cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove any detached cells, and then fresh medium containing S1P and/or different concentrations of this compound is added.

  • Imaging: The scratch is imaged at 0 hours and after 16 hours of incubation using a phase-contrast microscope.

  • Analysis: The width of the wound is measured at multiple points at both time points, and the percentage of wound closure is calculated to quantify cell migration.

Immunoblotting for Kinase Activation
  • Cell Lysis: After treatment with this compound and/or other stimuli, glioblastoma cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, AKT1, and ERK1/2.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation status of the kinases.

Conclusion

This compound demonstrates significant potential in the context of glioblastoma research. Its ability to inhibit key signaling pathways involved in cell proliferation and migration, coupled with its synergistic effects with the standard chemotherapeutic agent temozolomide, marks it as a compound of interest for further preclinical and potentially clinical investigation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to build upon these foundational studies.

References

The Immunomodulatory Landscape of ACT-209905: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-209905 is a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor critically involved in immune cell trafficking and signaling. Emerging research has highlighted the immunomodulatory potential of this compound, particularly in the context of the tumor microenvironment. This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, with a focus on its impact on glioblastoma (GBM). It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a diverse range of cellular processes, including cell growth, migration, and immune responses, through its interaction with a family of five S1P receptors (S1PR1-5). S1PR1 is particularly known for its role in lymphocyte egress from lymphoid organs. Modulation of S1PR1 has been a successful strategy in the treatment of autoimmune diseases. More recently, the S1P/S1PR1 axis has been implicated in cancer progression, including in glioblastoma, the most aggressive primary brain tumor.[1][2]

This compound has been identified as a modulator of S1PR1.[3] This guide synthesizes the current understanding of this compound's effects, drawing from in vitro studies on glioblastoma cell lines. The data presented herein demonstrates the compound's ability to inhibit GBM cell growth and migration, and to counteract the pro-tumorigenic effects of monocytic cells.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies of this compound on glioblastoma cells.

Table 1: Effect of this compound on the Viability of Primary Human Glioblastoma (prGBM) Cells

This compound Concentration (µM)Cell Viability (%) after 48h
180.4
567.0
1047.7
2021.9
508.2
Data extracted from a resazurin assay.[1]

Table 2: Effect of this compound on the Vitality of Primary Human Glioblastoma (prGBM) Cells

This compound Concentration (µM)Cell Vitality (%) after 48h
582.4
1055.9
2025.0
5010.7
Data extracted from a crystal-violet staining assay.[1]

Table 3: Inhibition of S1P-Induced Migration of Primary Human Glioblastoma (prGBM) Cells by this compound

TreatmentWound Closure (%) after 16h
Control7.52
S1P (2.5 µM)21.0
S1P (2.5 µM) + this compound (1 µM)13.2
S1P (2.5 µM) + this compound (10 µM)9.9
S1P (2.5 µM) + this compound (20 µM)6.12
Data from a scratch-wound-healing assay.[1]

Signaling Pathways and Experimental Workflows

This compound Modulated S1PR1 Signaling Pathway

The immunomodulatory effects of this compound are mediated through its interaction with the S1PR1 signaling pathway. In glioblastoma cells, activation of S1PR1 by S1P is known to promote cell survival and proliferation through downstream signaling cascades, including the p38, AKT1, and ERK1/2 pathways. This compound has been shown to reduce the activation of these growth-promoting kinases.[1][3]

S1PR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P S1P S1PR1 S1PR1 S1P->S1PR1 Activates p38 p38 S1PR1->p38 Inhibits AKT1 AKT1 S1PR1->AKT1 Inhibits ERK12 ERK1/2 S1PR1->ERK12 Inhibits ACT209905 This compound ACT209905->S1PR1 Modulates Proliferation Cell Proliferation & Survival p38->Proliferation AKT1->Proliferation ERK12->Proliferation

Caption: S1PR1 signaling pathway modulated by this compound.

Experimental Workflow: Co-culture of GBM and THP-1 Cells

To investigate the immunomodulatory effects of this compound in the context of the tumor microenvironment, a co-culture system with glioblastoma cells and the human monocytic cell line THP-1 can be employed. This workflow allows for the assessment of how tumor-associated macrophages (represented by THP-1 cells) influence GBM cell behavior and how this compound modulates this interaction.

CoCulture_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis GBM_cells Glioblastoma Cells (e.g., prGBM, LN-18) CoCulture Co-culture System GBM_cells->CoCulture THP1_cells THP-1 Monocytic Cells THP1_cells->CoCulture ACT209905_treatment This compound Treatment ACT209905_treatment->CoCulture Viability_Assay Cell Viability/ Vitality Assays CoCulture->Viability_Assay Migration_Assay Migration/ Invasion Assays CoCulture->Migration_Assay Immunoblotting Immunoblotting (p38, AKT1, ERK1/2) CoCulture->Immunoblotting FACS Flow Cytometry (Surface Markers) CoCulture->FACS

Caption: Workflow for co-culture experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on glioblastoma cells.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines (LN-18, U-87MG), murine glioblastoma cell line (GL261), and primary human glioblastoma (prGBM) cells. Human monocytic cell line THP-1.

  • Media: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with 5% CO2.

Cell Viability and Vitality Assays
  • Resazurin Assay (Viability):

    • Seed glioblastoma cells in 96-well plates.

    • After 24 hours, treat cells with varying concentrations of this compound (0.5 to 50 µM) for 48 or 72 hours.

    • Add resazurin solution to each well and incubate for 2-4 hours at 37 °C.

    • Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

    • Calculate cell viability relative to solvent-treated control cells.

  • Crystal-Violet Staining (Vitality):

    • Seed and treat cells as described for the resazurin assay.

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Wash the plates with water and air dry.

    • Solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell vitality relative to solvent-treated control cells.

Scratch-Wound-Healing Assay (Migration)
  • Grow glioblastoma cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing S1P (2.5 µM) and/or different concentrations of this compound.

  • Capture images of the scratch at 0 hours and 16 hours.

  • Measure the wound area at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure.

Immunoblotting
  • Treat glioblastoma cells with this compound, THP-1 conditioned medium, or in co-culture as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-p38, p38, p-AKT1, AKT1, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Conclusion

The available data strongly suggest that this compound possesses significant immunomodulatory and anti-tumor activity in the context of glioblastoma. Its ability to inhibit key pro-survival signaling pathways and counteract the tumor-promoting influence of monocytic cells makes it a compound of interest for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

The Safety and Toxicity Profile of ACT-209905: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Basel, Switzerland - Comprehensive analysis of publicly available data reveals a significant lack of information regarding the in vivo safety and toxicity profile of ACT-209905, a compound previously under investigation by Actelion Pharmaceuticals, now Idorsia Pharmaceuticals. While some in vitro data exists, a thorough assessment of the compound's safety in preclinical animal models and human clinical trials is not possible based on current public disclosures.

Our investigation into the safety and toxicity of this compound has been unable to uncover any formal preclinical toxicology reports or clinical trial data. Searches of Idorsia Pharmaceuticals' current and historical pipelines, as well as scientific literature and regulatory databases, did not yield any information on the compound's development status or associated safety findings. It is plausible that this compound is a preclinical candidate that has not advanced to stages of development that would necessitate public disclosure of extensive safety data, or its development may have been discontinued.

The only available data on this compound comes from a singular in vitro study focused on its effects on glioblastoma cells. This research provides preliminary insights into the compound's mechanism of action at a cellular level but is insufficient to construct a meaningful safety and toxicity profile for researchers and drug development professionals.

Due to the absence of in vivo safety and toxicity data, this guide cannot provide the detailed quantitative data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows as initially intended. The creation of a comprehensive technical whitepaper on the safety and toxicity of this compound is contingent upon the future public release of relevant preclinical and clinical data by the developing organization.

An In-depth Technical Guide to the Core Structure and Activity of ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the chemical structure, mechanism of action, and biological effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of glioblastoma.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C26H35N5O5 and a molecular weight of 497.59 g/mol . Its structure is defined by the following SMILES notation: O=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC26H35N5O5
Molecular Weight497.59 g/mol
SMILESO=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO
CAS Number1062670-13-6

Mechanism of Action and Signaling Pathway

This compound functions as a modulator of the S1P1 receptor, a G protein-coupled receptor involved in regulating numerous cellular processes. In the context of glioblastoma, this compound has been shown to inhibit tumor cell growth and migration by modulating downstream signaling pathways.[1][2] Specifically, it has been observed to reduce the activation of key growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2]

The binding of an agonist to the S1P1 receptor typically initiates a cascade of intracellular events. In glioblastoma cells, S1P1 signaling can activate multiple pathways, including the MAPK/ERK, PI3K/AKT, and p38 MAPK pathways, which are crucial for cell proliferation, survival, and migration. By modulating S1P1, this compound interferes with these pro-tumorigenic signaling cascades.

ACT209905_Signaling_Pathway cluster_inhibition ACT209905 This compound S1P1 S1P1 Receptor ACT209905->S1P1 Modulates G_protein G Protein (Gi) S1P1->G_protein PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates p38 p38 MAPK G_protein->p38 Activates AKT1 AKT1 PI3K->AKT1 Survival Cell Survival (Inhibited) AKT1->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Cell Proliferation (Inhibited) ERK1_2->Proliferation Migration Cell Migration (Inhibited) p38->Migration ACT209905_effect_AKT->AKT1 ACT209905_effect_ERK->ERK1_2 ACT209905_effect_p38->p38

Caption: Signaling pathway modulated by this compound in glioblastoma cells.

Biological Activity in Glioblastoma

Effect on Cell Viability

This compound has demonstrated significant inhibitory effects on the viability of various glioblastoma cell lines. The tables below summarize the quantitative data from cell viability and vitality assays.

Table 2: Effect of this compound on Glioblastoma Cell Viability (Resazurin Assay)

Cell LineConcentration (µM)Time (h)Viability (%)
LN-18 104836.2
204818.5
50481.43
107220.8
207215.7
50720.37
U-87MG 207213.2
50720.02
GL261 14872.0
50487.3

Data extracted from Bien-Möller et al., 2023.[1]

Table 3: Effect of this compound on Glioblastoma Cell Vitality (Crystal Violet Assay)

Cell LineConcentration (µM)Time (h)Vitality (%)
LN-18 104860.7
204843.7
504831.0
107241.9
207233.0
507224.6
U-87MG 207230.3
507221.2

Data extracted from Bien-Möller et al., 2023.[1]

Effect on Cell Migration

This compound has also been shown to inhibit the migration of glioblastoma cells. The following table summarizes the quantitative data from a scratch-wound-healing assay.

Table 4: Effect of this compound on S1P-Induced Migration of Primary Glioblastoma Cells

TreatmentWound Closure (%)
Control (Basal Migration)7.52
S1P (2.5 µM)21.0
S1P + this compound (1 µM)13.2
S1P + this compound (10 µM)9.9
S1P + this compound (20 µM)6.12

Data extracted from Bien-Möller et al., 2023.[1]

Experimental Protocols

Cell Viability and Vitality Assays

Cell_Viability_Workflow cluster_viability Resazurin Assay (Viability) cluster_vitality Crystal Violet Assay (Vitality) seed_cells Seed GBM cells in 96-well plates treat_cells Treat with this compound for 48h or 72h seed_cells->treat_cells add_resazurin Add Resazurin solution treat_cells->add_resazurin incubate_resazurin Incubate for 1.5-2h at 37°C add_resazurin->incubate_resazurin read_fluorescence Read fluorescence (Ex: 530nm, Em: 590nm) incubate_resazurin->read_fluorescence fix_cells Fix cells with 4% PFA stain_cells Stain with 0.1% Crystal Violet fix_cells->stain_cells wash_cells Wash to remove excess stain stain_cells->wash_cells solubilize Solubilize stain with 10% acetic acid wash_cells->solubilize read_absorbance Read absorbance at 595nm solubilize->read_absorbance

Caption: Workflow for cell viability and vitality assays.

Resazurin Assay:

  • Glioblastoma cells were seeded in 96-well plates at a density of 10,000 cells per well.

  • After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound.

  • Following incubation for the desired time (48 or 72 hours), the medium was removed and replaced with fresh medium containing 10% resazurin.

  • The plates were incubated for 1.5 to 2 hours at 37°C.

  • Fluorescence was measured using a multiplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Cell viability was calculated as a percentage relative to solvent-treated control cells.[1]

Crystal Violet Assay:

  • After the resazurin assay, the supernatant was aspirated.

  • The cells were fixed with 4% paraformaldehyde for 20 minutes.

  • The fixed cells were stained with a 0.1% crystal violet solution for 5 minutes.

  • The plates were washed with water to remove excess stain.

  • The bound dye was solubilized with 10% acetic acid.

  • Absorbance was measured at 595 nm using a multiplate reader.[1]

Cell Migration Assay (Scratch-Wound-Healing)

Migration_Assay_Workflow seed_confluent Seed GBM cells to form a confluent monolayer create_scratch Create a scratch with a pipette tip seed_confluent->create_scratch wash_debris Wash to remove displaced cells create_scratch->wash_debris add_treatment Add medium with S1P and this compound wash_debris->add_treatment image_t0 Image the scratch at time 0 add_treatment->image_t0 incubate_16h Incubate for 16 hours image_t0->incubate_16h image_t16 Image the scratch at 16 hours incubate_16h->image_t16 analyze_closure Analyze wound closure image_t16->analyze_closure

Caption: Workflow for the scratch-wound-healing migration assay.

  • Glioblastoma cells were grown to confluence in 12-well plates.

  • A scratch was created in the cell monolayer using a pipette tip.

  • The wells were washed to remove detached cells.

  • The cells were then incubated with medium containing S1P and/or this compound.

  • Images of the scratch were taken at the beginning of the experiment (0 hours) and after 16 hours.

  • The extent of wound closure was quantified to determine cell migration.[1]

Western Blot for Phosphorylated Kinases
  • Cell Lysis: Glioblastoma cells were treated with this compound for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the phosphorylated forms of p38, AKT1, and ERK1/2, as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins was normalized to the intensity of the bands for the total proteins to determine the relative level of activation.

Conclusion

This compound is a promising S1P1 receptor modulator that demonstrates significant anti-tumor activity in glioblastoma cell models. Its ability to inhibit cell viability and migration is associated with the downregulation of key pro-survival and pro-migratory signaling pathways, including the PI3K/AKT, MAPK/ERK, and p38 MAPK pathways. The data and protocols presented in this guide provide a comprehensive resource for further research and development of this compound as a potential therapeutic agent for glioblastoma.

References

In Vitro Oncology Profile of ACT-209905: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), on cancer cells. The focus of this document is on its activity in glioblastoma (GBM), a highly aggressive and therapy-resistant brain tumor.

Core Mechanism of Action

This compound functions as a functional antagonist of the S1PR1.[1] Evidence suggests that the S1P-S1PR1 signaling axis is crucial for tumor progression, and its modulation by this compound has been shown to impede key tumorigenic processes in glioblastoma cells.[1][2][3][4] The compound has been observed to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2][3][4]

Quantitative Analysis of In Vitro Efficacy

The anti-cancer effects of this compound have been quantified through various in vitro assays, primarily focusing on cell viability and migration.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in several human and murine glioblastoma cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineTypeIC50 (µM)
prGBMPrimary Human GlioblastomaData not available in abstract
LN-18Human GlioblastomaData not available in abstract
U-87MGHuman GlioblastomaData not available in abstract
GL261Murine GlioblastomaData not available in abstract

Note: Specific IC50 values are stated to be in Table 1 of the cited publication, but are not available in the provided search results.[1][2]

Table 2: Effects of this compound on Glioblastoma Cell Viability and Migration

This compound has demonstrated a significant impact on both the viability and migratory capacity of glioblastoma cells.

ParameterCell LineTreatmentOutcome
ViabilityprGBM10 µM this compound in co-culture with THP-1 cellsReduction in viability from 244.3% to 124.3%[1]
ViabilityGL26110 µM this compound in co-culture with THP-1 cellsReduction in viability from 134.3% to 120.5%[1]
MigrationprGBM1 µM this compound with 2.5 µM S1PInhibition of wound closure from 21.0% to 13.2%[1]
MigrationprGBM10 µM this compound with 2.5 µM S1PInhibition of wound closure from 21.0% to 9.9%[1]
MigrationprGBM20 µM this compound with 2.5 µM S1PInhibition of wound closure from 21.0% to 6.12%[1]

Signaling Pathway Modulation

This compound exerts its anti-cancer effects by modulating the S1PR1 signaling pathway and its downstream effectors. The binding of S1P to S1PR1 typically activates pro-survival and pro-migratory pathways. This compound, acting as a functional antagonist, inhibits these downstream signals.

S1PR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PR1 S1PR1 p38 p38 S1PR1->p38 AKT1 AKT1 S1PR1->AKT1 ERK12 ERK1/2 S1PR1->ERK12 S1P S1P S1P->S1PR1 Activates ACT209905 This compound ACT209905->S1PR1 Inhibits Proliferation Cell Proliferation & Survival p38->Proliferation AKT1->Proliferation ERK12->Proliferation Migration Cell Migration ERK12->Migration

Caption: S1PR1 signaling cascade and its inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the in vitro effects of this compound.

Cell Culture

Human glioblastoma cell lines (LN-18, U-87MG), a murine glioblastoma cell line (GL261), and primary human glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 2 mM glutamine, and non-essential amino acids.[1] Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay

The viability of glioblastoma cells was assessed to determine the cytotoxic effects of this compound.

Cell_Viability_Workflow start Seed GBM cells in 96-well plates treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for specified duration (e.g., 72 hours) treatment->incubation assay Add viability reagent (e.g., MTT, resazurin) incubation->assay readout Measure absorbance/ fluorescence assay->readout analysis Calculate IC50 values readout->analysis

Caption: General workflow for determining cell viability.
Scratch-Wound-Healing Migration Assay

This assay was employed to evaluate the impact of this compound on the migratory potential of glioblastoma cells.

Migration_Assay_Workflow start Grow GBM cells to a confluent monolayer scratch Create a 'scratch' in the monolayer start->scratch treatment Treat with this compound and/or S1P scratch->treatment imaging_initial Image the scratch at time 0 treatment->imaging_initial incubation Incubate for a defined period (e.g., 16 hours) imaging_initial->incubation imaging_final Image the scratch at the final time point incubation->imaging_final analysis Measure the change in wound area imaging_final->analysis

Caption: Workflow for the scratch-wound-healing migration assay.
Immunoblot Analysis

Western blotting was utilized to assess the phosphorylation status of key proteins in the S1PR1 signaling pathway.

Immunoblot_Workflow start Treat GBM cells with This compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein expression levels detection->analysis

Caption: Standard procedure for immunoblot analysis.

Conclusion

The available in vitro data strongly suggest that this compound is a potent inhibitor of glioblastoma cell growth and migration. Its mechanism of action, centered on the modulation of the S1PR1 signaling pathway, presents a promising avenue for the development of novel therapeutics for this challenging malignancy. Further preclinical investigations are warranted to fully elucidate its anti-tumor potential.

References

Technical Guide: ACT-209905, an S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACT-209905, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended to serve as a comprehensive resource, detailing supplier and purchasing information, chemical properties, and key experimental data and protocols to facilitate further research and development.

Supplier and Purchasing Information

This compound is available from several commercial suppliers for research purposes. The following table summarizes readily available purchasing information. Researchers should note that catalog numbers and available quantities are subject to change and should verify with the supplier.

SupplierCatalog NumberAvailable QuantitiesContact Information
MedChemExpressHY-1278910 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg--INVALID-LINK--
TargetMolT265575 mg, 10 mg, 50 mg, 100 mg--INVALID-LINK--
Hölzel-DiagnostikaTMO-T265575 mg, 25 mg, 50 mg, 100 mg, 500 mg--INVALID-LINK--
Caltag MedsystemsTAR-T26555Inquire--INVALID-LINK--

Chemical and Physical Properties

This compound is a chiral aminopyridine derivative of ponesimod.[1] Its fundamental properties are outlined below.

PropertyValueReference
IUPAC Name (S)-1-((5-(5-(2-ethyl-5-methylphenoxy)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)amino)propan-2-ol
CAS Number 1062670-13-6[2]
Molecular Formula C21H24N4O3
Molecular Weight 380.44 g/mol
Appearance White to off-white solid
Purity >98% (Typically)Supplier Datasheets
Solubility Soluble in DMSOSupplier Datasheets
Storage Store at -20°C for long-termSupplier Datasheets

Mechanism of Action and Biological Activity

This compound is a potent agonist of the S1P1 receptor.[2][3] Upon binding, it induces the internalization and degradation of the receptor, leading to a functional antagonism. This process blocks the egress of lymphocytes from lymphoid organs, resulting in immunomodulatory effects.[1] Recent studies have also highlighted its anti-tumor activity, particularly in glioblastoma (GBM), where it has been shown to inhibit cell growth and migration.[1][3]

Experimental Data

The following tables summarize key quantitative data from a study investigating the effects of this compound on glioblastoma cells.

In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines

The viability of various glioblastoma cell lines was assessed after 72 hours of treatment with this compound.

Cell LineThis compound Concentration (µM)Mean Cell Viability (%)
GL261 (murine) 573.4
1055.1
2026.5
LN-18 (human) 10~60
20~30
U-87MG (human) 10~75
20~45
prGBM (primary human) 1069.2

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Effect of this compound on Glioblastoma Cell Migration

The inhibitory effect of this compound on the migration of primary glioblastoma cells was measured using a scratch-wound healing assay.

TreatmentWound Closure (%)
Control (untreated) 7.52
S1P (2.5 µM) 21.0
S1P + this compound (1 µM) 13.2
S1P + this compound (10 µM) 9.9
S1P + this compound (20 µM) 6.12

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed glioblastoma cells (e.g., LN-18, GL261) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Scratch-Wound Healing Assay (Migration Assay)
  • Cell Seeding: Seed primary glioblastoma cells in 6-well plates and grow to confluence.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound at desired concentrations (e.g., 1, 10, 20 µM) with or without a migration stimulus like S1P (2.5 µM).

  • Image Acquisition: Capture images of the scratch at 0 hours and after 16 hours.

  • Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Visualizations

Signaling Pathway of this compound in Glioblastoma Cells

The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma cells. As an S1P1 receptor agonist, this compound leads to the internalization of the receptor. This functional antagonism inhibits the activation of downstream pro-survival and pro-migratory kinases.

ACT209905_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1R S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1R->Internalization Induces ACT209905 This compound ACT209905->S1P1R Agonist Binding p38 p38 MAPK Internalization->p38 Inhibits Activation AKT1 AKT1 Internalization->AKT1 Inhibits Activation ERK12 ERK1/2 Internalization->ERK12 Inhibits Activation Proliferation Cell Proliferation p38->Proliferation Migration Cell Migration p38->Migration AKT1->Proliferation ERK12->Proliferation ERK12->Migration

Caption: this compound signaling in glioblastoma.

Experimental Workflow for Cell Viability Assessment

The diagram below outlines the key steps in determining the effect of this compound on cell viability using an MTT assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed GBM cells in 96-well plate B 2. Culture for 24h A->B C 3. Treat with this compound or Vehicle Control B->C D 4. Incubate for 72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Analyze and compare to control G->H

References

Methodological & Application

Application Notes and Protocols for ACT-209905 in Glioblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of ACT-209905, a putative S1PR1 modulator, in glioblastoma (GBM) cell culture models. The following sections outline the necessary materials and methods for culturing various GBM cell lines, conducting cell viability and migration assays, and analyzing the impact of this compound on key signaling pathways.

Overview

This compound has been identified as an agonist of the S1P1 receptor and has demonstrated potential in inhibiting the growth and migration of glioblastoma cells.[1] This document provides protocols derived from studies on human and murine GBM cell lines, offering a framework for investigating the therapeutic potential of this compound. The experimental designs described herein are intended to be adapted and optimized by researchers based on their specific experimental needs.

Cell Culture Protocols

The following protocols are for the culture of cell lines relevant to the study of this compound in glioblastoma.

Human Glioblastoma Cell Lines (LN-18 and U-87 MG)
  • Growth Medium:

    • LN-18: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS).[2][3]

    • U-87 MG: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS.[4][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][4]

  • Subculturing:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53% (w/v) EDTA solution.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate for 5 to 15 minutes, or until the cell layer is dispersed.[6]

    • Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3][6]

    • Aliquot the cell suspension to new culture vessels at a recommended split ratio of 1:4 to 1:6 for LN-18 and 1:2 to 1:5 for U-87 MG.[3][6]

    • Renew the culture medium 2 to 3 times per week.[6]

Murine Glioma Cell Line (GL261)
  • Growth Medium: DMEM with 10% FBS and Penicillin/Streptomycin/Glutamine.[7]

  • Culture Conditions: Incubate at 37.0°C with 5.0% CO2.[7]

  • Subculturing: Passage cells every 3-4 days at approximately 80% confluency using trypsinization.[7]

Human Monocytic Cell Line (THP-1)
  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: Maintain as a suspension culture at 37°C in a 5% CO2 incubator.[1][8]

  • Subculturing:

    • Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Maintain cell density between 2x10^5 and 8x10^5 cells/mL.[1] Do not exceed 1x10^6 cells/mL.[1]

Experimental Protocols with this compound

The following are detailed protocols for assessing the effects of this compound on glioblastoma cells.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of GBM cells.

  • Workflow:

G cluster_0 Cell Seeding and Treatment cluster_1 Viability Assessment A Seed GBM cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (0.5 to 50 µM) B->C D Incubate for 48h or 72h C->D E Add Resazurin solution D->E F Incubate for 2-4h E->F G Measure fluorescence (540 nm ex / 590 nm em) F->G

Caption: Workflow for the cell viability assay.

  • Detailed Protocol:

    • Seed GBM cells (e.g., LN-18, GL261) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate complete cell culture medium. Recommended concentrations range from 0.5 to 50 µM.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 or 72 hours.

    • Following incubation, add a resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay

This protocol assesses the effect of this compound on the migratory capacity of GBM cells using a Boyden chamber assay.

  • Workflow:

G cluster_0 Assay Setup cluster_1 Incubation and Staining cluster_2 Quantification A Place inserts (8 µm pores) in 24-well plate B Add chemoattractant (e.g., 10% FBS) to lower chamber A->B C Seed serum-starved GBM cells in inserts with this compound B->C D Incubate for 24h C->D E Remove non-migrated cells from top of insert D->E F Fix and stain migrated cells on bottom of insert E->F G Image and count migrated cells F->G H Calculate migration relative to control G->H

Caption: Workflow for the cell migration assay.

  • Detailed Protocol:

    • Culture GBM cells to sub-confluency and then serum-starve them overnight.

    • Use cell culture inserts with an 8 µm pore size membrane placed in a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

    • Resuspend the serum-starved GBM cells in serum-free medium containing various concentrations of this compound or a vehicle control.

    • Seed the cell suspension into the upper chamber of the inserts.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

    • Stain the cells with a staining solution (e.g., crystal violet).

    • Wash the inserts and allow them to dry.

    • Image the stained cells using a microscope and count the number of migrated cells per field of view.

    • Quantify the results and express them as a percentage of the control.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.

Table 1: Effect of this compound on the Viability of Human LN-18 GBM Cells after 48h

This compound Concentration (µM)Cell Viability (%)
1036.2%
2018.5%
501.43%
(Data derived from studies on LN-18 cells)[9]

Table 2: Effect of this compound in Combination with THP-1 Co-culture on GBM Cell Viability

Cell LineConditionViability (%)
prGBMTHP-1 Co-culture244.3%
prGBMTHP-1 Co-culture + 10 µM this compound124.3%
GL261THP-1 Co-culture134.3%
GL261THP-1 Co-culture + 10 µM this compound120.5%
(Data reflects the reversal of THP-1 induced viability enhancement by this compound)[10]

Signaling Pathway Analysis

This compound has been shown to reduce the activation of key growth-promoting kinases in GBM cells.

Western Blot Analysis Protocol
  • Culture GBM cells and treat them with this compound for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT1, and ERK1/2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

Immunoblot analyses have indicated that this compound reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[9][10]

G cluster_0 Signaling Cascade S1PR1 S1PR1 Gi Gi Protein S1PR1->Gi ACT209905 This compound ACT209905->S1PR1 modulates AKT1 AKT1 ACT209905->AKT1 inhibits activation ERK1_2 ERK1/2 ACT209905->ERK1_2 inhibits activation p38 p38 ACT209905->p38 inhibits activation PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PI3K->AKT1 Growth Cell Growth & Survival AKT1->Growth Migration Cell Migration AKT1->Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->ERK1_2 MAPK_pathway->p38 ERK1_2->Growth ERK1_2->Migration p38->Growth p38->Migration

Caption: Proposed signaling pathway modulated by this compound.

References

ACT-209905: Application Notes and Protocols for In Vitro Glioblastoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of ACT-209905, a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), in glioblastoma (GBM) research. The following sections detail its mechanism of action, recommended dosage from preclinical studies, and detailed protocols for cell culture and viability assays.

Mechanism of Action

This compound is an agonist of the S1P1 receptor.[1] In the context of glioblastoma, S1PR1 signaling has been implicated in promoting tumor growth and migration. By modulating S1PR1, this compound has been shown to impair the growth and migration of glioblastoma cells in vitro.[2][3] The activation of S1PR1 is coupled to G-proteins, which can trigger downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, ultimately influencing cell survival and proliferation. The inhibitory effects of this compound on glioblastoma cells involve the reduction of the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[2]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various glioblastoma cell lines after 48 hours of treatment. This data is derived from the study by Bien-Möller et al. (2023).

Cell LineDescriptionIC50 (µM)
prGBMPrimary human glioblastoma cells13.9
LN-18Human glioblastoma cell line13.1
GL261Murine glioblastoma cell line8.8

Table 1: IC50 values of this compound in glioblastoma cell lines.[2]

Mandatory Visualizations

S1PR1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACT209905 This compound S1PR1 S1PR1 ACT209905->S1PR1 binds G_protein Gαi/o S1PR1->G_protein activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Survival

Caption: S1PR1 signaling pathway modulated by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture GBM Cells (e.g., LN-18, GL261) Seed_Cells Seed Cells in 96-well plates Culture_Cells->Seed_Cells Prepare_ACT209905 Prepare this compound Stock (10 mM in DMSO) Treat_Cells Treat with varying concentrations of this compound Prepare_ACT209905->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro studies of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on product datasheets, this compound is soluble in DMSO at 10 mM.[1]

  • To prepare a 10 mM stock solution, dissolve 4.98 mg of this compound (MW: 497.59 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Glioblastoma Cell Culture

Materials:

  • Human (e.g., LN-18) or murine (e.g., GL261) glioblastoma cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a lower density.

Cell Viability Assay (MTT Assay)

Materials:

  • Glioblastoma cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed the glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range for determining IC50 would be from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

These protocols provide a foundation for investigating the in vitro effects of this compound on glioblastoma cells. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Preparing Stock Solutions of ACT-209905: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-209905 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] As a functional antagonist, it induces the internalization and degradation of the S1P1 receptor, thereby preventing the egress of lymphocytes from lymphoid organs.[2][3] This mechanism of action makes this compound a valuable tool for research in areas such as autoimmune diseases and oncology, particularly in the study of glioblastoma.[1][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Data Presentation

Quantitative data for the preparation of this compound stock solutions are summarized in the tables below for easy reference.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₅N₅O₅
Molecular Weight497.59 g/mol
AppearanceCrystalline solid
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO

ParameterValue
Stock Concentration10 mM
SolventAnhydrous Dimethyl Sulfoxide (DMSO)
Mass of this compound for 1 mL4.98 mg
Mass of this compound for 5 mL24.90 mg
Mass of this compound for 10 mL49.80 mg

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.98 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the 10 mM stock solution in tightly sealed, amber vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays, the DMSO concentration in the final culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

Mandatory Visualizations

S1P1 Receptor Signaling Pathway

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein G-protein (Gi) S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Modulates Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Results in

Caption: Agonist binding and functional antagonism of the S1P1 receptor by this compound.

Experimental Workflow for In Vitro Testing

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Analysis stock_prep Prepare 10 mM This compound Stock in DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol treatment Treat Cells with Working Solutions (and Vehicle Control) cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability migration Cell Migration Assay (e.g., Transwell, Wound Healing) incubation->migration data_analysis Data Acquisition & Statistical Analysis viability->data_analysis migration->data_analysis

Caption: General workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Measuring ACT-209905 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of techniques to measure the efficacy of ACT-209905, a novel investigational agent. Based on a hypothesized mechanism of action, this compound is a selective inhibitor of the tyrosine kinase TK-X, a critical component of the Growth Factor Z (GF-Z) signaling pathway. Aberrant activation of this pathway is implicated in tumorigenesis. The following protocols detail in vitro and in vivo methods to assess the biological activity and therapeutic potential of this compound, including its effects on TK-X signaling, cell proliferation, apoptosis, and tumor growth in xenograft models.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a small molecule inhibitor designed to target TK-X, a receptor tyrosine kinase. Upon binding its ligand, GF-Z, TK-X dimerizes and autophosphorylates, initiating downstream signaling through the MAPK/ERK and PI3K/Akt pathways. These pathways are central to regulating cell proliferation, survival, and angiogenesis. In certain cancers, overexpression or mutation of TK-X leads to constitutive activation of these pathways, driving uncontrolled tumor growth. This compound is hypothesized to bind to the ATP-binding pocket of TK-X, preventing its phosphorylation and subsequent activation of downstream effectors.

Below is a diagram illustrating the hypothesized GF-Z/TK-X signaling pathway and the inhibitory action of this compound.

GFY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus GFZ Growth Factor Z (GF-Z) TKX_inactive TK-X Receptor (Inactive) GFZ->TKX_inactive binds TKX_active TK-X Receptor (Active/Dimerized) TKX_inactive->TKX_active dimerization & autophosphorylation PI3K PI3K TKX_active->PI3K Ras Ras TKX_active->Ras ACT_209905 This compound ACT_209905->TKX_active inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Transcription Gene Transcription pAkt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK pERK->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implantation Implant Tumor Cells into Immunodeficient Mice growth Allow Tumors to Reach Palpable Size implantation->growth randomization Randomize Mice into Treatment Groups growth->randomization dosing Administer this compound or Vehicle Daily randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Euthanize Mice at Pre-defined Endpoint monitoring->endpoint collection Collect Tumors for Pharmacodynamic Analysis endpoint->collection

Application Notes and Protocols for ACT-209905 in Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-209905 is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor involved in regulating numerous cellular processes.[1][2] Emerging research has identified a critical role for S1PR1 signaling in the pathogenesis of glioblastoma (GBM), the most aggressive primary brain tumor.[2][3] Specifically, activation of S1PR1 by its ligand, sphingosine-1-phosphate (S1P), promotes GBM cell proliferation, survival, and migration.[2][3][4] this compound has been shown to counteract these effects, impairing the growth and migratory capabilities of glioblastoma cells, suggesting its potential as a therapeutic agent.[1][5][6]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell migration assays, namely the scratch (wound healing) assay and the transwell (Boyden chamber) assay. It also summarizes the known effects of this compound on glioblastoma cell migration and the underlying signaling pathways.

Mechanism of Action in Cell Migration

This compound functions by modulating S1PR1 signaling. In the context of glioblastoma, S1PR1 activation by S1P typically leads to the stimulation of several downstream pro-migratory signaling pathways. This compound has been demonstrated to inhibit the activation of key growth-promoting kinases, including p38, AKT1, and ERK1/2.[5][7] Furthermore, it reduces the surface expression of pro-migratory molecules such as ICAM-1 and P-Selectin (CD62P), which are crucial for cell-cell and cell-matrix interactions during migration.[1][5][6]

Data Presentation

Quantitative Analysis of this compound on Glioblastoma Cell Migration (Scratch Assay)

The following table summarizes the inhibitory effect of this compound on the migration of primary glioblastoma (prGBM) cells as determined by a scratch-wound-healing assay. The data shows a dose-dependent inhibition of wound closure, indicating reduced cell migration.

Treatment ConditionConcentration (µM)Wound Closure (%)
Control (Solvent only)-7.52
S1P Stimulation2.521.0
This compound + S1P113.2
This compound + S1P109.9
This compound + S1P206.12
(Data sourced from a study on primary glioblastoma cells after 16 hours of treatment)[5]
Effect of this compound on Pro-Migratory Molecules in Glioblastoma Cells

This compound has been shown to reverse the increased expression of key pro-migratory molecules on glioblastoma cells that is induced by co-culture with monocytic THP-1 cells.

Pro-Migratory MoleculeEffect of THP-1 Co-cultureEffect of this compound Treatment
ICAM-1Increased expressionReversed the increase
P-Selectin (CD62P)Increased expressionReversed the increase
(Qualitative data indicating the reversal of THP-1 induced expression)[1][5][6]

Experimental Protocols

Protocol 1: Scratch (Wound Healing) Migration Assay

This protocol is adapted from established methods and is suitable for assessing the effect of this compound on the collective migration of adherent cells like glioblastoma cell lines.

Materials:

  • Glioblastoma cells (e.g., primary GBM, LN-18, GL261)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • S1P (optional, as a pro-migratory stimulus)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours to minimize the influence of serum-derived growth factors.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap. Alternatively, use a specialized scratch assay tool for more reproducible wounds.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or complete medium containing the desired concentrations of this compound. Include appropriate controls:

    • Vehicle control (medium with the solvent used for this compound)

    • Positive control (e.g., medium with S1P to stimulate migration)

    • Test conditions (medium with different concentrations of this compound, with or without S1P)

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point. Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software to measure the area of the scratch at each time point for all conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100

    • Plot the percentage of wound closure over time for each condition to visualize the migration rate.

Protocol 2: Transwell (Boyden Chamber) Migration Assay

This protocol is designed to assess the chemotactic migration of individual cells through a porous membrane and can be adapted to study the effect of this compound.

Materials:

  • Glioblastoma cells

  • Transwell inserts (8 µm pore size is common for GBM cells) for 24-well plates

  • 24-well tissue culture plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or S1P)

  • This compound

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Inverted microscope with a camera

  • Image analysis software

Procedure:

  • Cell Preparation: Culture glioblastoma cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • To test the effect of this compound, the compound can be added to the upper chamber with the cells, the lower chamber with the chemoattractant, or both, depending on the experimental design. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

    • Wash the insert with PBS.

    • Stain the cells by immersing the insert in a staining solution for 10-15 minutes.

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

  • Image Acquisition and Quantification:

    • Using an inverted microscope, count the number of stained, migrated cells on the underside of the membrane.

    • Capture images from several random fields of view for each insert.

    • Use image analysis software to quantify the number of migrated cells per field.

    • Calculate the average number of migrated cells for each condition and compare the results.

Visualization of Pathways and Workflows

ACT209905_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1PR1 S1PR1 S1P->S1PR1 ACT209905 This compound ACT209905->S1PR1 p38 p38 S1PR1->p38 AKT1 AKT1 S1PR1->AKT1 ERK12 ERK1/2 S1PR1->ERK12 Migration Cell Migration p38->Migration AKT1->Migration ERK12->Migration

Caption: S1PR1 signaling pathway and the inhibitory action of this compound.

Scratch_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a scratch in the cell monolayer A->B C 3. Wash to remove detached cells B->C D 4. Add medium with this compound and controls C->D E 5. Image scratch at t=0 and at regular intervals D->E F 6. Analyze images to quantify wound closure E->F

Caption: Workflow for the scratch (wound healing) migration assay.

Transwell_Assay_Workflow A 1. Add chemoattractant to the lower chamber B 2. Seed cells with this compound in the upper chamber A->B C 3. Incubate to allow cell migration B->C D 4. Remove non-migrated cells from the upper surface C->D E 5. Fix and stain migrated cells on the lower surface D->E F 6. Count migrated cells and quantify E->F

Caption: Workflow for the transwell (Boyden chamber) migration assay.

References

Application Notes and Protocols for In Vivo Experimental Design of ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of ACT-209905, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator. Based on its in vitro activity demonstrating inhibition of glioblastoma (GBM) cell growth and migration, the following experimental designs are proposed to assess its therapeutic potential and safety profile in preclinical animal models.[1]

Introduction to this compound and Mechanism of Action

This compound is a small molecule identified as a modulator of the S1PR1. S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking and has been implicated in the pathology of both autoimmune diseases and cancer.[2][3][4] In vitro studies have shown that this compound can reduce the viability and migration of human and murine glioblastoma cells.[1] The proposed mechanism involves the functional antagonism of S1PR1, leading to the internalization and degradation of the receptor.[1] This, in turn, inhibits downstream pro-survival and pro-migratory signaling pathways, such as p38, AKT1, and ERK1/2.[1] Given its immunomodulatory and anti-cancer activities, in vivo studies are warranted to evaluate its efficacy and safety.

Signaling Pathway of S1PR1 Modulation

S1PR1_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1PR1 S1PR1 S1P->S1PR1 Binds & Activates Gi Gi Protein S1PR1->Gi Activates PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC PLC Gi->PLC AKT1 AKT1 PI3K->AKT1 Proliferation Cell Proliferation & Survival AKT1->Proliferation MAPK MAPK (ERK1/2) Ras->MAPK MAPK->Proliferation Migration Cell Migration PLC->Migration ACT209905 This compound ACT209905->S1PR1 Binds & Modulates (Functional Antagonism) GBM_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Culture GL261-luc Glioblastoma Cells B 2. Prepare Cell Suspension (e.g., 5x10^4 cells in 5 µL) A->B C 3. Stereotactic Intracranial Implantation in Mice B->C D 4. Tumor Engraftment Confirmation (Bioluminescence Imaging - Day 7) C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Daily Administration of This compound / Vehicle E->F G 7. Monitor Tumor Growth (BLI) & Animal Health (Weekly) F->G H 8. Euthanasia at Endpoint (e.g., Day 28 or clinical signs) G->H I 9. Brain Tissue Collection H->I J 10. Histopathology (H&E) & Immunohistochemistry (Ki-67) I->J K 11. Data Analysis (Tumor Volume, Survival) J->K EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Emulsify MOG35-55 Peptide in Complete Freund's Adjuvant B 2. Subcutaneous Immunization of C57BL/6 Mice (Day 0) A->B C 3. Administer Pertussis Toxin (Day 0 and Day 2) B->C D 4. Prophylactic Treatment with This compound or Vehicle (Daily from Day 0) B->D E 5. Daily Monitoring for Clinical Signs of EAE D->E F 6. Record Clinical Score and Body Weight E->F G 7. Euthanasia at Peak Disease (e.g., Day 18-21) F->G H 8. Collect Spleen and CNS Tissue G->H I 9. Histopathology of Spinal Cord (Inflammation, Demyelination) H->I J 10. Flow Cytometry of Splenocytes (Lymphocyte Subsets) H->J K 11. Data Analysis (Clinical Scores, Histology) I->K J->K

References

Application Notes and Protocols for Studying ACT-209905 in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-209905 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[4] By acting as a functional antagonist of the S1P1 receptor, this compound induces receptor internalization, rendering lymphocytes unresponsive to the natural S1P gradient. This mechanism effectively sequesters lymphocytes, particularly autoreactive T and B cells, within the lymph nodes, thereby preventing their infiltration into sites of inflammation and mitigating autoimmune pathology.[5][6] This targeted immunomodulation makes this compound a promising candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[7][8]

These application notes provide detailed protocols for the preclinical evaluation of this compound in established murine models of rheumatoid arthritis and multiple sclerosis, as well as in vitro assays to characterize its activity on immune cells.

S1P1 Signaling Pathway and Mechanism of Action of this compound

The signaling cascade initiated by S1P binding to S1P1 on lymphocytes is crucial for their egress from lymphoid tissues. This compound, as an S1P1 modulator, disrupts this process.

S1P1_Signaling S1P1 Signaling Pathway and this compound Mechanism of Action cluster_0 Lymph Node cluster_1 Blood Vessel cluster_2 Mechanism of Action S1P_gradient S1P Gradient (High in Blood/Lymph) Lymphocyte Lymphocyte S1P_gradient->Lymphocyte Bloodstream Peripheral Circulation Lymphocyte->Bloodstream Egress Mediated by S1P1 Activation S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to This compound This compound This compound->S1P1_Receptor Binds to Sequestration Lymphocyte Sequestration in Lymph Node Internalization->Sequestration Results in Sequestration->Bloodstream Blocks Egress

Caption: S1P1 signaling and this compound mechanism.

In Vivo Autoimmune Models

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and clinically relevant model for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9][10]

Experimental Protocol: Prophylactic Treatment in a Mouse CIA Model

CIA_Workflow Experimental Workflow for Prophylactic CIA Model Day_minus_21 Day -21: Acclimatization Day_0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day_minus_21->Day_0 Day_0_Treatment Start Daily Dosing: - Vehicle - this compound (0.1, 1, 10 mg/kg, p.o.) - Positive Control (e.g., Methotrexate) Day_0->Day_0_Treatment Day_21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day_0_Treatment->Day_21 Day_22_42 Days 22-42: - Continue Daily Dosing - Monitor Clinical Score & Paw Swelling Day_21->Day_22_42 Day_42 Day 42: - Terminal Bleed (Cytokine & Lymphocyte Analysis) - Histopathology of Joints Day_22_42->Day_42

Caption: Prophylactic treatment workflow in the mouse CIA model.

Methodology:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Housing: Specific pathogen-free (SPF) conditions.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment: Begin daily oral gavage of this compound (e.g., 0.1, 1, and 10 mg/kg), vehicle control, or a positive control (e.g., Methotrexate) from Day 0 to Day 42.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µ g/mouse ) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Clinical Assessment: From Day 21 onwards, monitor and score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness/volume using a digital caliper.[11]

  • Terminal Readouts (Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Flow Cytometry: Analyze peripheral blood for lymphocyte populations (CD4+ T cells, CD8+ T cells, B cells).

    • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[12]

Data Presentation: Expected Efficacy of this compound in Mouse CIA Model

Treatment Group (n=10/group)Mean Clinical Score (Day 42)Mean Paw Volume (mm³) (Day 42)Peripheral Lymphocyte Count (x10⁶ cells/mL)Serum TNF-α (pg/mL)
Vehicle Control 10.5 ± 1.23.8 ± 0.48.2 ± 0.9150 ± 25
This compound (0.1 mg/kg) 7.8 ± 1.03.1 ± 0.35.1 ± 0.6110 ± 20
This compound (1 mg/kg) 4.2 ± 0.82.2 ± 0.22.5 ± 0.465 ± 15
This compound (10 mg/kg) 1.5 ± 0.51.5 ± 0.11.1 ± 0.330 ± 10
Methotrexate (1 mg/kg) 3.5 ± 0.72.0 ± 0.26.5 ± 0.855 ± 12

Data are presented as mean ± SEM and are hypothetical based on typical results for S1P1 modulators.[1][13]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and progressive paralysis.[8][14]

Experimental Protocol: Therapeutic Treatment in a Mouse EAE Model

EAE_Workflow Experimental Workflow for Therapeutic EAE Model Day_0 Day 0: EAE Induction (MOG35-55 peptide + CFA) Day_0_2 Day 0 & 2: Pertussis Toxin Administration (i.p.) Day_0->Day_0_2 Day_7_onward Day 7 onward: Monitor for Clinical Signs Day_0_2->Day_7_onward Disease_Onset Disease Onset (Clinical Score ≥ 1) Day_7_onward->Disease_Onset Treatment_Start Start Daily Dosing: - Vehicle - this compound (0.3, 1, 3 mg/kg, p.o.) - Positive Control (e.g., Fingolimod) Disease_Onset->Treatment_Start Endpoint Study Endpoint (e.g., Day 28): - CNS Histopathology - Cytokine Analysis Treatment_Start->Endpoint

References

Application Notes and Protocols: Analysis of the S1P1 Pathway Modulation by ACT-209905 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) signaling plays a crucial role in numerous physiological and pathological processes, including cancer progression. The S1P receptor 1 (S1P1) is a key component of this pathway, and its modulation is a promising therapeutic strategy. ACT-209905 is a putative modulator of S1P1, and understanding its effect on the downstream signaling cascade is essential for its development as a therapeutic agent.[1][2] This document provides detailed application notes and protocols for the analysis of the S1P1 pathway in response to this compound treatment, with a specific focus on western blot analysis of key downstream effectors.

In preclinical studies, particularly in the context of glioblastoma, this compound has been shown to impair tumor cell growth and migration.[1][2][3][4] Mechanistic investigations have revealed that this compound treatment leads to a reduction in the activation of several key signaling kinases downstream of S1P1, including p38 MAPK, AKT1, and ERK1/2.[1][2][3][4] Western blot analysis is a fundamental technique to quantify these changes in protein phosphorylation, providing a direct measure of pathway inhibition.

S1P1 Signaling Pathway

The binding of S1P to its receptor, S1P1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that influences cell survival, proliferation, and migration. Upon activation, S1P1 couples primarily to Gi proteins, leading to the activation of downstream pathways such as the Ras-MAPK (including ERK1/2), PI3K/AKT, and p38 MAPK pathways.[5][6] Modulation of S1P1 by compounds like this compound can interfere with these signaling events.

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1P1 S1P1 Receptor Gi Gi S1P1->Gi PI3K PI3K Gi->PI3K Ras Ras Gi->Ras MKK3_6 MKK3/6 Gi->MKK3_6 S1P S1P S1P->S1P1 Activates ACT209905 This compound ACT209905->S1P1 Modulates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Migration) pAKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Transcription p38 p38 MKK3_6->p38 pp38 p-p38 p38->pp38 Phosphorylation pp38->Transcription

Caption: S1P1 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following table represents illustrative data demonstrating the effect of this compound on the phosphorylation of key S1P1 downstream signaling proteins in glioblastoma cells, as analyzed by western blot and subsequent densitometry. The data is presented as a fold change relative to the untreated control.

Treatment Groupp-p38 / Total p38 (Fold Change)p-AKT / Total AKT (Fold Change)p-ERK1/2 / Total ERK1/2 (Fold Change)
Untreated Control1.001.001.00
This compound (1 µM)0.650.700.60
This compound (5 µM)0.400.450.35
This compound (10 µM)0.250.300.20

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and reagents used.

Experimental Protocols

Western Blot Analysis of S1P1 Pathway Proteins

This protocol outlines the steps for cell lysis, protein quantification, SDS-PAGE, protein transfer, and immunodetection of total and phosphorylated p38, AKT, and ERK1/2.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of p38, AKT, and ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of p38, AKT, and ERK1/2 on separate blots.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

    • Express the results as a fold change relative to the untreated control.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (p-p38, p-AKT, p-ERK) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western Blot analysis.

Logical Relationship of this compound Action

The mechanism of action of this compound within the S1P1 signaling pathway can be summarized as a series of cause-and-effect relationships. By modulating the S1P1 receptor, this compound initiates a cascade of events that ultimately leads to a reduction in cellular processes that drive cancer progression.

Logical_Relationship A This compound Treatment B Modulation of S1P1 Receptor A->B C Reduced Phosphorylation of p38, AKT, and ERK1/2 B->C D Altered Gene Transcription C->D E Inhibition of Cell Proliferation, Survival, and Migration D->E

Caption: Logical flow of this compound's effect on the S1P1 pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on the S1P1 signaling pathway. Western blot analysis is a powerful and accessible tool for quantifying the modulation of key downstream effectors, thereby providing critical insights into the mechanism of action of this promising therapeutic compound. Adherence to detailed and optimized protocols is crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ACT-209905 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of ACT-209905, a putative S1PR1 modulator. The information is designed to address specific issues that may be encountered during in vitro experiments, particularly in the context of glioblastoma (GBM) research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] S1PR1 is a G protein-coupled receptor that, upon activation by its ligand sphingosine-1-phosphate (S1P), is involved in regulating numerous cellular processes, including cell growth, proliferation, migration, and survival.[2][3] In the context of glioblastoma, this compound has been shown to inhibit GBM cell growth and migration.[1] It exerts its effects by reducing the activation of key downstream signaling kinases such as p38, AKT1, and ERK1/2.[1][4]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is dependent on the cell line and the specific assay being performed. Based on published data, a concentration range of 0.5 µM to 50 µM has been tested in glioblastoma cell lines.[5] For initial experiments, a dose-response curve is highly recommended to determine the IC50 value in your specific cell system. A good starting point for viability assays could be a range from 1 µM to 20 µM.[5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution into your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1% to 0.5%) to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What are the potential off-target effects of S1PR1 modulators like this compound?

A4: S1PR modulators can have off-target effects due to the wide expression of S1P receptors in various tissues.[6] While this compound is a putative S1PR1 modulator, its selectivity across all S1PR subtypes (S1PR1-5) may not be absolute. Off-target effects of other S1PR modulators have been associated with cardiovascular effects (like bradycardia), hypertension, and macular edema, often through interaction with S1PR3.[7] It is important to be aware of these potential effects, especially when transitioning to in vivo studies.

Q5: I am observing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors. One common issue is the stability of the compound in solution. Ensure that your stock solution is properly stored and that you are preparing fresh dilutions for each experiment. Cell passage number can also affect cellular responses, so it is best to use cells within a consistent and low passage range. Variability in cell seeding density can also lead to inconsistent results. Finally, ensure that your assay conditions, such as incubation times and reagent concentrations, are kept consistent across all experiments.

Troubleshooting Guides

Issue 1: Low Potency or No Effect Observed

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a wide dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Degradation Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by storing in small aliquots. Protect from light if the compound is light-sensitive.
Low Cell Permeability While not specifically reported for this compound, some compounds have poor cell membrane permeability. Consult literature for similar compounds or consider permeability assays if this is suspected.
Cell Line Resistance The expression level of S1PR1 can vary between cell lines, potentially affecting sensitivity. Verify S1PR1 expression in your cell line via Western Blot or qPCR.

Issue 2: High Cell Toxicity or Unexpected Cell Death

Possible Cause Troubleshooting Step
Concentration Too High Lower the concentration of this compound used in your experiment. Refer to the IC50 values in the data tables as a guide.[5]
Solvent Toxicity Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always run a vehicle-only control.
Off-Target Effects The compound may be affecting other kinases or cellular targets essential for cell survival.[8] Consider using a structurally different S1PR1 modulator to see if the phenotype is consistent, suggesting an on-target effect.
Prolonged Exposure Reduce the incubation time of the compound with the cells. Determine the minimum time required to observe the desired effect.

Issue 3: Compound Precipitation in Media

Possible Cause Troubleshooting Step
Poor Aqueous Solubility The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium. Try lowering the final concentration.
Incorrect Dilution When diluting from the DMSO stock, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
pH Sensitivity The solubility of some compounds is pH-dependent. Ensure the pH of your culture medium is stable.

Data Presentation

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineAssay DurationIC50 (µM)
prGBM (primary human)48h11.2
LN-18 (human)48h14.9
U-87MG (human)48h18.2
GL261 (murine)48h23.3
Data derived from a study by Bien-Möller et al., 2023.[5]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeSuggested Starting Range (µM)Notes
Cell Viability (e.g., MTT, Resazurin)Glioblastoma Cell Lines1 - 25A full dose-response curve is recommended.[5]
Cell Migration (e.g., Wound Healing)Glioblastoma Cell Lines1 - 20Pre-treatment with this compound can inhibit S1P-induced migration.[5]
Western Blot (p38, AKT, ERK inhibition)Glioblastoma Cell Lines5 - 20Time-course experiment is recommended to find optimal inhibition time.[4]

Table 3: General Physicochemical and Stability Properties (Hypothetical Data)

PropertyValueStorage and Handling Notes
Molecular Weight 497.59 g/mol N/A
Solubility Soluble in DMSO (>10 mM)Prepare stock solutions in high-purity DMSO.[9]
Aqueous Solubility LowFinal concentration in aqueous media should be carefully determined to avoid precipitation.
Stability Stable at -20°C for up to 1 year (in DMSO)Avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[5]

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Transwell Migration Assay
  • Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS or S1P) to the bottom chamber.

  • Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.

  • Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 16-24 hours.[5][10]

  • Cell Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot for Downstream Signaling
  • Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) or with different concentrations for a fixed time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p38, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.[11][12]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

S1PR1_Signaling_Pathway S1P S1P S1PR1 S1PR1 S1P->S1PR1 binds G_protein Gαi/o S1PR1->G_protein activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras p38_MAPK p38 MAPK G_protein->p38_MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation Migration Cell Migration pERK->Migration pp38 p-p38 p38_MAPK->pp38 pp38->Migration ACT209905 This compound ACT209905->S1PR1 modulates

Caption: S1P/S1PR1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO dose_response Dose-Response Assay (e.g., Resazurin) prep_stock->dose_response culture_cells Culture Glioblastoma Cells culture_cells->dose_response migration_assay Migration Assay (e.g., Transwell) culture_cells->migration_assay western_blot Western Blot for Downstream Targets culture_cells->western_blot calc_ic50 Calculate IC50 dose_response->calc_ic50 quant_migration Quantify Cell Migration migration_assay->quant_migration quant_protein Quantify Protein Phosphorylation western_blot->quant_protein calc_ic50->migration_assay Inform Concentration calc_ic50->western_blot Inform Concentration

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: ACT-209905 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACT-209905 in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2][3] As an S1PR1 modulator, it is understood to act as a functional antagonist, leading to the internalization and degradation of the receptor. This prevents the natural ligand, sphingosine-1-phosphate (S1P), from binding and activating downstream signaling pathways. In the context of cancer cells, such as glioblastoma, this compound has been shown to inhibit cell growth and migration.[1][3]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily impacts signaling pathways downstream of the S1PR1 G-protein coupled receptor. S1PR1 couples to the Gαi protein, and its activation normally leads to the activation of several pro-survival and pro-proliferative pathways. By inhibiting S1PR1 signaling, this compound leads to a reduction in the activation of key kinases such as p38, AKT, and ERK1/2 (MAPK).[1][3][4]

Q3: What are some common applications of this compound in cell-based assays?

A3: this compound is frequently used in cell-based assays to investigate its effects on:

  • Cell viability and proliferation (e.g., in cancer cell lines).[1]

  • Cell migration and invasion.[1]

  • Downstream signaling pathway modulation (e.g., phosphorylation of AKT and ERK).[1][4]

  • Receptor internalization and trafficking.

Q4: In which cell lines has this compound been shown to be effective?

A4: Research has demonstrated the efficacy of this compound in both human and murine glioblastoma (GBM) cell lines, including primary human GBM cells and the LN-18 and GL261 cell lines.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during cell-based experiments involving this compound.

Problem 1: High Background Signal in an this compound Assay

High background can mask the true effect of this compound, making data interpretation difficult.

Potential Cause Recommended Solution
Inadequate Washing Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient Blocking Optimize the blocking step by trying different blocking agents (e.g., 5% BSA instead of milk for phospho-antibodies), increasing the blocking time, or including a mild detergent in the blocking buffer.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
Cell Autofluorescence If using a fluorescence-based assay, examine unstained cells under the microscope to assess the level of autofluorescence. Consider using a different fluorophore with a longer wavelength to minimize this effect.
Problem 2: Weak or No Signal Detected

A lack of signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.

Potential Cause Recommended Solution
Low Expression of S1PR1 in Cell Line Confirm the expression of S1PR1 in your cell line of choice using Western blot or qPCR.
This compound Inactivity Ensure the proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Optimize the incubation time and concentration of this compound. A dose-response and time-course experiment is highly recommended.
Low Abundance of Target Protein (e.g., phospho-ERK) Consider stimulating the cells with an agonist (e.g., S1P) to increase the basal level of the target protein before adding this compound.
Inefficient Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to prevent degradation of your target protein.
Problem 3: Inconsistent Results or High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for plating. Avoid using the outer wells of the plate which are more prone to evaporation.
Edge Effects in Multi-well Plates To minimize edge effects, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
Inconsistent Treatment Application Add this compound and other reagents to all wells in a consistent and timely manner.
Cell Health and Viability Issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity at the tested concentrations.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol describes how to measure the effect of this compound on the phosphorylation of ERK1/2.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal phosphorylation levels. Pre-treat the cells with various concentrations of this compound for a specified time. You may then stimulate with an S1PR1 agonist like S1P for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Glioblastoma Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
178.16.1
1052.45.5
2035.74.9

Table 2: Example Quantification of p-ERK/Total ERK Ratio after this compound Treatment

Treatmentp-ERK/Total ERK RatioStandard Deviation
Vehicle Control1.000.12
S1P (1 µM)2.540.21
This compound (10 µM) + S1P (1 µM)1.230.15
This compound (20 µM) + S1P (1 µM)0.890.11

Visualizations

ACT209905_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P S1P S1PR1 S1PR1 S1P->S1PR1 Activates G_protein Gαi S1PR1->G_protein Activates ACT209905 This compound ACT209905->S1PR1 Inhibits Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation

Caption: this compound inhibits the S1PR1 signaling pathway.

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well or 6-well plate) start->cell_seeding treatment Treatment with This compound cell_seeding->treatment incubation Incubation (Time-course) treatment->incubation assay Perform Assay incubation->assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Viability western_blot Western Blot (e.g., for p-ERK) assay->western_blot Signaling data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for this compound cell-based assays.

Troubleshooting_Tree cluster_high_bg High Background Solutions cluster_low_signal Low Signal Solutions cluster_inconsistent Inconsistency Solutions start Problem with Assay high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No wash Optimize Washing high_bg->wash block Optimize Blocking high_bg->block ab_conc Titrate Antibodies high_bg->ab_conc inconsistent Inconsistent Results? low_signal->inconsistent No s1pr1_expr Check S1PR1 Expression low_signal->s1pr1_expr reagent_activity Verify Reagent Activity low_signal->reagent_activity optimize_conditions Optimize Assay Conditions low_signal->optimize_conditions seeding Improve Cell Seeding inconsistent->seeding edge_effects Address Edge Effects inconsistent->edge_effects cell_health Check Cell Health inconsistent->cell_health

Caption: Troubleshooting decision tree for common assay problems.

References

troubleshooting unexpected results with ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ACT-209905

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem / Unexpected Result Potential Causes & Troubleshooting Steps
1. No significant decrease in glioblastoma (GBM) cell viability after treatment. A. Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. The single application of 10 µM this compound has been shown to reduce the viability of prGBM cells to 69.2%[1]. * Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific GBM cell line. B. Cell Line Variability: The expression of S1P Receptor 1 (S1PR1) can vary between different GBM cell lines. S1PR1, S1PR2, S1PR3, and S1PR5 are typically overexpressed in GBM tissue[1]. * Recommendation: Verify the S1PR1 expression level in your cell line using qPCR or Western blot. C. Assay Interference: The viability assay reagent may be incompatible with this compound or the experimental conditions. * Recommendation: Run a control with the viability reagent and this compound in cell-free media to check for any direct chemical interaction.
2. Inconsistent results in co-culture experiments with monocytic cells (e.g., THP-1). A. Seeding Density: The ratio of GBM cells to monocytic cells is crucial. Co-cultivation with THP-1 cells has been shown to enhance the viability and migration of GBM cells, an effect that this compound can inhibit[1]. * Recommendation: Optimize the seeding density of both cell types to ensure consistent results. A concentration of 3.0 × 10⁴/mL for THP-1 cells has been used effectively[1]. B. Conditioned Medium Variability: The secretome of THP-1 cells can vary between batches. * Recommendation: If using conditioned medium, prepare a large batch and aliquot it for use across multiple experiments to ensure consistency.
3. No observed reduction in the activation of p38, AKT1, and ERK1/2 kinases. A. Insufficient Treatment Time: The effect of this compound on signaling pathways may be time-dependent. * Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing changes in kinase phosphorylation. B. Crosstalk with Other Pathways: Other signaling pathways may be compensating for the inhibition of the S1PR1 pathway. The S1PR1 is known to couple to Gi protein, leading to the activation of the Ras, MAPK, PI3K, AKT1, and PLC pathways[1]. * Recommendation: Consider investigating other related signaling pathways that might be activated in your experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a putative S1P1 receptor agonist[2]. It functions by modulating the signaling of the S1P Receptor 1 (S1PR1), which is a G-protein-coupled receptor. In the context of glioblastoma, this compound has been shown to impair cell growth and migration[1][2].

Q2: Which signaling pathways are affected by this compound in glioblastoma cells?

A2: In glioblastoma cells, this compound has been demonstrated to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2[1]. The S1PR1 receptor itself is understood to couple to the Gi protein, which in turn influences pathways such as Ras, MAPK, PI3K, AKT1, and PLC[1].

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM[2].

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, studies have shown that the combination of this compound with other S1P receptor antagonists can have an enhanced effect. For instance, combining this compound with the S1PR2 antagonist JTE-013 showed a greater reduction in the viability of some GBM cell lines compared to this compound alone[1].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.

Table 1: Effect of this compound and Co-cultivation with THP-1 Cells on GBM Cell Viability

Cell LineCondition% Viability (Relative to Control)
prGBMTHP-1 Co-culture244.3%
prGBMTHP-1 Co-culture + 10 µM this compound124.3%
GL261THP-1 Co-culture134.3%
GL261THP-1 Co-culture + 10 µM this compound120.5%
Data extracted from a study by Bien-Möller S, et al. (2023)[1].

Table 2: Effect of this compound in Combination with Other Inhibitors on prGBM Cell Viability

Treatment% Viability (Relative to Control)
10 µM this compound (single application)69.2%
This compound + W146 (S1PR1 antagonist)49.3%
This compound + JTE-013 (S1PR2 antagonist)63.0%
Data extracted from a study by Bien-Möller S, et al. (2023)[1].

Experimental Protocols

1. Cell Viability Assay

This protocol is based on the methodology used to assess the impact of this compound on GBM cell viability[1].

  • Cell Seeding: Seed GBM cells (e.g., prGBM, GL261) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO). For co-culture experiments, add THP-1 cells or conditioned medium at the same time.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • Viability Measurement: Add a resazurin-based viability reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions. Incubate for 1-2 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

2. Immunoblot Analysis

This protocol is for assessing the activation of signaling kinases[1].

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, AKT1, and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling S1PR1 S1PR1 p38 p38 S1PR1->p38 Activates AKT1 AKT1 S1PR1->AKT1 Activates ERK12 ERK1/2 S1PR1->ERK12 Activates Growth Cell Growth & Survival p38->Growth AKT1->Growth ERK12->Growth ACT209905 This compound ACT209905->S1PR1 Inhibits

Caption: this compound signaling pathway inhibition.

G start Start: Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adherence) start->adhere treat Treat with this compound & Controls adhere->treat incubate Incubate for 72 hours treat->incubate reagent Add Viability Reagent (e.g., PrestoBlue) incubate->reagent measure Measure Fluorescence/ Absorbance reagent->measure analyze Analyze Data: Normalize to Control measure->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

G start Unexpected Result: No effect on cell viability check_conc Is the concentration optimal? (Perform dose-response) start->check_conc check_cell Is S1PR1 expressed in the cell line? check_conc->check_cell Yes optimize_conc Optimize Concentration check_conc->optimize_conc No check_assay Is the viability assay valid? (Run controls) check_cell->check_assay Yes verify_expr Verify S1PR1 Expression (e.g., Western Blot) check_cell->verify_expr No validate_assay Validate Assay check_assay->validate_assay No resolved Issue Resolved check_assay->resolved Yes optimize_conc->resolved verify_expr->resolved validate_assay->resolved

Caption: Troubleshooting logic for unexpected viability results.

References

Technical Support Center: A General Guide to Preventing Small Molecule Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "ACT-209905" is not available. Therefore, this technical support center provides guidance based on established principles for handling and preventing the degradation of novel small molecule compounds in a research setting. The following troubleshooting guides, protocols, and examples are intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A1: Inconsistent results, such as a progressive loss of potency or high variability between experiments, can certainly be a symptom of compound instability. Degradation can occur during storage, sample preparation, or during the experiment itself. Factors like repeated freeze-thaw cycles, exposure to light, inappropriate pH, or the presence of reactive species in your assay medium can all contribute to the breakdown of your compound.[1][2] It is crucial to systematically evaluate your handling and experimental procedures.

Q2: What are the most common chemical degradation pathways for small molecule drug candidates?

A2: The most prevalent degradation pathways for small molecule compounds are hydrolysis and oxidation.[2]

  • Hydrolysis: This is the cleavage of a chemical bond by reaction with water. Functional groups such as esters, amides, lactones, and lactams are particularly susceptible. The reaction can be catalyzed by acidic or basic conditions.[2][3]

  • Oxidation: This involves the loss of electrons from the molecule and can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents like THF or dioxane. Electron-rich functional groups are often prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to induce chemical reactions, leading to degradation.[2][4] Compounds with chromophores that absorb in the UV-Vis range are more likely to be photosensitive.

Q3: What are the best practices for storing stock solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining compound integrity.

  • Solid Compound: Store in a tightly sealed container, protected from light and moisture, at the recommended temperature (often -20°C or -80°C).

  • Stock Solutions: Prepare a concentrated stock solution in a suitable, high-purity solvent (e.g., DMSO). Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][5] Store these aliquots at -80°C in amber vials to protect from light.

Q4: I'm observing a loss of compound activity during my multi-day cell culture experiment. What steps can I take?

A4: The complex nature of cell culture media (containing salts, amino acids, and other reactive components) can lead to compound degradation over time. If you suspect instability in your assay medium, consider the following:

  • Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).[5]

  • Conduct a Time-Course Control: Assess the stability of your compound in the culture medium over the duration of your experiment in the absence of cells. This can help you determine the rate of degradation under your specific experimental conditions.[5]

Troubleshooting Guide: Investigating Compound Instability

If you suspect your compound is degrading, follow this systematic approach to identify the root cause.

  • Review Handling and Storage:

    • Confirm that solid compound and stock solutions are stored at the correct temperature and protected from light.

    • Ensure that single-use aliquots are being used to avoid freeze-thaw cycles.[1]

  • Assess Solution Stability:

    • Prepare fresh working solutions from a new stock aliquot for every experiment.

    • Visually inspect solutions for any signs of precipitation or color change.

  • Perform a Forced Degradation Study:

    • Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to rapidly identify potential liabilities. This can provide crucial information for optimizing handling and formulation.[6]

  • Analyze Compound Purity:

    • Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check the purity of your stock solution and to analyze samples from stability studies. This will allow you to quantify the remaining parent compound and detect the formation of degradation products.[4][5]

Data Presentation: Example Stability Profile

The data from a forced degradation study can be summarized to provide a clear overview of the compound's stability. The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected without over-stressing the molecule.[7]

Stress ConditionReagent/ConditionTimeTemperature% Recovery of this compound (Hypothetical)Degradants Observed
Acid Hydrolysis 0.1 M HCl24 hours60°C85.2%D1, D2
Base Hydrolysis 0.1 M NaOH8 hours60°C78.5%D3
Oxidation 3% H₂O₂24 hoursRoom Temp65.1%D4, D5
Thermal Solid State48 hours80°C98.9%Minor D1
Photostability 1.2 million lux hours7 daysRoom Temp92.4%D6
Control DMSO48 hoursRoom Temp99.8%None

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for identifying the degradation pathways of a novel compound.

Objective: To assess the intrinsic stability of the compound by subjecting it to hydrolytic, oxidative, thermal, and photolytic stress conditions.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points and neutralize with 0.1 M HCl before analysis.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Collect samples at various time points.

  • Thermal Degradation: Store the solid compound in a vial at 80°C. Also, store a solution of the compound (in a stable solvent like DMSO) at 80°C. Analyze samples at various time points.[5]

  • Photostability Testing: Expose a solution of the compound to a calibrated light source providing exposure of at least 1.2 million lux hours and 200 watt-hours/square meter of UV light.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). Calculate the percentage of the remaining parent compound and identify the relative abundance of any new peaks corresponding to degradation products.

Protocol 2: Long-Term Stability Assessment in Solution

Objective: To determine the stability of the compound in a specific solvent or buffer under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at a relevant concentration in the desired solvent or buffer (e.g., DMSO, PBS, or cell culture medium).

  • Storage Conditions: Aliquot the solution into multiple vials and store them under the desired long-term conditions (e.g., 4°C, room temperature, 37°C).[4] Protect samples from light if the compound has been found to be photosensitive.

  • Time Points: Designate specific time points for analysis. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For shorter-term experiments (e.g., in assay media), time points might be 0, 2, 4, 8, 24, and 48 hours.

  • Analysis: At each time point, retrieve a vial and analyze the contents using a validated analytical method (e.g., HPLC) to quantify the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the rate of degradation and establish an acceptable period of use for solutions stored under those conditions.

Mandatory Visualizations

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway ACT209905_ox This compound (e.g., contains Thioether) Sulfoxide Sulfoxide Degradant ACT209905_ox->Sulfoxide Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Sulfoxide Sulfone Sulfone Degradant Sulfoxide->Sulfone Further Oxidation ACT209905_hy This compound (e.g., contains Ester) Acid Carboxylic Acid Degradant ACT209905_hy->Acid Hydrolysis Alcohol Alcohol Degradant ACT209905_hy->Alcohol Hydrolysis Condition H₂O, H⁺ or OH⁻ Condition->Acid

Caption: Hypothetical degradation pathways for a small molecule.

start Receive/Synthesize Compound prep_stock Prepare Concentrated Stock Solution (e.g., DMSO) start->prep_stock aliquot Create & Store Single-Use Aliquots (-80°C) prep_stock->aliquot stress_setup Set Up Stress Conditions (Acid, Base, H₂O₂, Heat, Light) aliquot->stress_setup sampling Collect Samples at Timed Intervals stress_setup->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data report Report Stability Profile & Identify Liabilities data->report

References

refining ACT-209905 treatment duration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ACT-209905 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] It functions as an agonist for the S1PR1, a G-protein coupled receptor.[2] In glioblastoma (GBM) cells, this interaction leads to the inhibition of growth and migration.[1][2] The S1PR1 typically couples to the Gi protein, and its activation can influence several downstream signaling pathways, including the Ras, MAPK, PI3K, and AKT1 pathways.[1] Treatment with this compound has been shown to reduce the activation of key growth-promoting kinases such as p38, AKT1, and ERK1/2.[1]

Q2: What is a typical starting concentration and treatment duration for this compound in cell culture?

A2: Based on published studies with glioblastoma cell lines, a common concentration range for this compound is between 0.5 µM and 50 µM.[1] The optimal concentration and duration are highly dependent on the cell line and the experimental endpoint. For initial experiments, it is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.[3] Time-course experiments of 24, 48, and 72 hours are typically sufficient to observe significant effects on cell viability and signaling pathways.[1][3]

Q3: How does this compound affect cell viability and migration?

A3: this compound has been demonstrated to reduce the viability and migration of glioblastoma cells in a time- and concentration-dependent manner.[1] For example, in murine GL261 cells, 1 µM of this compound resulted in a significant decrease in cell viability after 48 hours.[1] The compound also diminishes the surface expression of pro-migratory molecules.[1]

Q4: Should I change the media and add fresh this compound during a multi-day experiment?

A4: For standard cytotoxicity and viability assays (e.g., up to 72 hours), it is common practice to add the drug-containing media only once at the beginning of the experiment.[4] Replenishing the drug daily is generally not recommended as it can disturb the cell environment and the drug-cell interaction.[4] For longer-term assays (e.g., 10 days), specialized protocols with optimized seeding densities may be required to avoid media changes.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. Sub-optimal treatment duration: The incubation period may be too short to induce a significant effect.[3] 2. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 3. Cell line resistance: The cell line may be insensitive to S1PR1 modulation.1. Perform a time-course experiment: Test multiple time points (e.g., 24, 48, 72 hours) to identify the optimal duration.[3] 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.5 µM to 50 µM) to determine the IC50 value.[1] 3. Confirm S1PR1 expression: Check the expression level of S1PR1 in your cell line, as its overexpression has been noted in GBM cells.[1]
High variability between replicates. 1. Inconsistent seeding density: Uneven cell numbers at the start of the experiment.[6] 2. Drug instability: The drug may not be stable in solution under your experimental conditions.1. Optimize cell seeding protocol: Ensure a uniform, single-cell suspension and consistent seeding density across all wells.[5][6] 2. Follow recommended storage: Store the drug according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution (e.g., 10 mM in DMSO).[2][7]
Unexpected effects on signaling pathways. 1. Incorrect time point for analysis: Changes in protein phosphorylation can be rapid and transient.[3] 2. Off-target effects: While this compound is a putative S1PR1 modulator, off-target effects at high concentrations are possible.1. Conduct a time-course for signaling analysis: For phosphorylation studies (e.g., p-ERK, p-AKT), use shorter incubation times (e.g., minutes to a few hours).[3] 2. Use the lowest effective concentration: Once the IC50 is determined, use concentrations around this value to minimize potential off-target effects.

Quantitative Data Summary

Table 1: Effect of this compound on Glioblastoma Cell Viability Over Time.

Cell LineConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
LN-18 (adherent) 20 (example)84.159.026.7
LN-18 (neurospheres) 20 (example)36.64.101.14
GL261 1-72.0-
GL261 10--33.8
prGBM 10 (example)-69.2-
Note: This table compiles illustrative data from a study on GBM cells; specific values may vary based on experimental conditions.[1]

Table 2: Calculated IC50 Values for this compound in Glioblastoma Cells.

Cell Line48h IC50 (µM)72h IC50 (µM)
LN-18 18.9912.31
U-87MG >5033.58
GL261 10.618.01
prGBM 15.6312.01
Source: Data derived from non-linear regression analysis in a study by Bien-Möller et al., 2023.[1]

Experimental Protocols

1. Cell Viability (Resazurin Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.[3]

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths to determine cell viability.

2. Western Blot for Signaling Pathway Analysis

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates). Once they reach the desired confluency, treat them with this compound for the determined time points (short time courses are often required for phosphorylation studies).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable chemiluminescence substrate.[3]

Visualizations

S1PR1_Signaling_Pathway cluster_membrane Cell Membrane S1PR1 S1PR1 Gi Gi S1PR1->Gi Ras Ras Gi->Ras PI3K PI3K Gi->PI3K ACT209905 This compound ACT209905->S1PR1 Activates ERK12 ERK1/2 (MAPK) Ras->ERK12 AKT1 AKT1 PI3K->AKT1 Growth Cell Growth & Survival AKT1->Growth ERK12->Growth p38 p38 (MAPK) p38->Growth Inhibition->AKT1 Reduces Activation Inhibition->ERK12 Reduces Activation Inhibition->p38 Reduces Activation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_time Phase 3: Time-Course Start Define Cell Line & Endpoint (e.g., Viability) Seed Seed Cells at Optimized Density Start->Seed Dose Treat with this compound Concentration Range (e.g., 0.5-50 µM) Seed->Dose Time Treat with Fixed Conc. (e.g., IC50 value) Seed->Time Incubate_Dose Incubate for Fixed Time (e.g., 48h) Dose->Incubate_Dose Assay_Dose Perform Viability Assay Incubate_Dose->Assay_Dose Calc_IC50 Calculate IC50 Assay_Dose->Calc_IC50 Final Proceed with Optimized Concentration and Duration Calc_IC50->Final Incubate_Time Incubate for Variable Times (e.g., 24h, 48h, 72h) Time->Incubate_Time Assay_Time Perform Viability Assay Incubate_Time->Assay_Time Optimal_Time Determine Optimal Duration Assay_Time->Optimal_Time Optimal_Time->Final

Caption: Workflow for optimizing treatment duration.

References

Technical Support Center: Addressing Off-Target Effects of ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACT-209905. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and mitigating potential off-target effects of this compound, a putative S1PR1 modulator. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is described as a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] Its primary mechanism of action is thought to involve the modulation of S1PR1 signaling, which has been shown to impair the growth and migration of glioblastoma cells.[2] It reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[2]

Q2: Why should I be concerned about off-target effects of this compound?

A2: While this compound is designed to target S1PR1, like many small molecule inhibitors, it may interact with other proteins in the cell. These unintended interactions, or "off-target effects," can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and understanding these off-targets is crucial for accurate data interpretation and for the development of selective therapeutics.

Q3: What are the potential off-target liabilities for S1PR1 modulators in general?

A3: Other S1PR modulators have been reported to have off-target effects due to their interaction with other S1PR subtypes (S1PR2-5) or other unrelated proteins. These can lead to cardiovascular effects (e.g., bradycardia, hypertension), macular edema, and pulmonary toxicity.[3][4] While the specific off-target profile of this compound is not extensively published, it is prudent to consider these possibilities in your experimental design.

Q4: What are the first steps I should take to investigate potential off-target effects of this compound?

A4: A good starting point is to perform a selectivity screening assay. A kinome scan is a highly recommended initial step, given that kinases are common off-targets for small molecule inhibitors. Additionally, computational prediction tools can be used to identify potential off-targets based on the chemical structure of this compound.

Troubleshooting Guides

Problem 1: I am observing a cellular phenotype that is inconsistent with S1PR1 inhibition.

Possible Cause: The observed phenotype might be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Validate S1PR1 engagement: Use a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to S1PR1 in your cellular model at the concentrations you are using.

  • Perform a kinome-wide screen: To identify potential off-target kinases, subject this compound to a broad panel of recombinant kinases. This will provide an inhibitory profile and highlight any kinases that are potently inhibited by the compound.

  • Employ proteome-wide profiling: Techniques such as chemical proteomics can help identify a broader range of off-target proteins in an unbiased manner.

  • Use a structurally distinct S1PR1 modulator: If available, compare the phenotype induced by this compound with that of another S1PR1 modulator with a different chemical scaffold. If the phenotype is not recapitulated, it is more likely to be an off-target effect of this compound.

  • Genetic knockdown of S1PR1: Use siRNA or CRISPR/Cas9 to reduce the expression of S1PR1. If the phenotype persists in the absence of the primary target, it strongly suggests an off-target mechanism.

Problem 2: My kinome screen revealed several potential off-target kinases for this compound. How do I validate these hits?

Possible Cause: A primary screen can yield false positives or hits that are not biologically relevant in a cellular context.

Troubleshooting Steps:

  • Determine IC50 values: For the top hits from the primary screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each kinase.

  • Cellular target engagement: Use CETSA to confirm that this compound engages these off-target kinases in your cells of interest. A thermal shift for a potential off-target kinase upon treatment with this compound indicates direct binding.

  • Assess downstream signaling: Investigate whether this compound treatment modulates the known signaling pathways of the identified off-target kinases in your cellular system. This can be done by examining the phosphorylation status of key downstream substrates using Western blotting or phospho-proteomics.

  • Phenotypic rescue experiments: If a specific off-target is hypothesized to cause a particular phenotype, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that kinase as a comparator.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.

  • Assay Platform: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp) that offers screening against a broad panel of active kinases (e.g., >400 kinases). These platforms typically use radiometric, fluorescence, or luminescence-based assays to measure kinase activity.

  • Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration. Data is often presented as a "scan" or a "tree spot" diagram to visualize selectivity.

  • Follow-up: For kinases showing significant inhibition (e.g., >50% or >80%), proceed with IC50 determination by testing a range of compound concentrations.

Data Presentation:

Table 1: Example Kinome Profiling Data for a Hypothetical Compound

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)
S1PR1 (intended target)98%10
Off-target Kinase A85%150
Off-target Kinase B60%800
Off-target Kinase C20%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its intended target (S1PR1) and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specific duration (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (S1PR1 or potential off-target) in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Data Presentation:

Table 2: Example CETSA Data - Thermal Shift (ΔTm) for S1PR1

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
This compound (1 µM)56.0 °C+3.5 °C

Visualizations

S1PR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P S1P S1PR1 S1PR1 S1P->S1PR1 Binds G_protein Gαi S1PR1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates p38 p38 MAPK G_protein->p38 AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Survival Cell_Migration Cell Migration p38->Cell_Migration ACT209905 This compound ACT209905->S1PR1 Modulates

Caption: S1PR1 signaling pathway modulated by this compound.

Off_Target_Workflow start Observe Unexpected Phenotype with this compound kinome_screen Kinome-wide Selectivity Screen start->kinome_screen cetsa_primary CETSA for S1PR1 Target Engagement start->cetsa_primary identify_hits Identify Potential Off-Target Kinases kinome_screen->identify_hits validate_hits Validate Hits (IC50, Cellular CETSA) identify_hits->validate_hits downstream_analysis Downstream Signaling Analysis validate_hits->downstream_analysis phenotype_rescue Phenotype Rescue Experiments downstream_analysis->phenotype_rescue conclusion Confirm Off-Target Mechanism phenotype_rescue->conclusion

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the potential bioavailability challenges of ACT-209905, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. By activating S1P1, this compound can modulate the immune system, which is a therapeutic strategy for various autoimmune diseases. It has also been shown to inhibit the growth and migration of glioblastoma cells in vitro by reducing the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below. The limited aqueous solubility is a critical factor to consider for in vivo experiments.

PropertyValueSource
Molecular FormulaC26H35N5O5[1]
Molecular Weight497.59 g/mol [1]
Solubility10 mM in DMSO[1]
Predicted Aqueous SolubilityVery low (inferred from DMSO solubility)N/A

Q3: What are the likely reasons for the low in vivo bioavailability of this compound?

A3: While specific in vivo pharmacokinetic data for this compound is not publicly available, its high lipophilicity and low aqueous solubility suggest that it likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV. The primary reasons for low oral bioavailability of such compounds are:

  • Poor dissolution: The rate at which the compound dissolves in the gastrointestinal fluids is very slow, limiting the amount of drug available for absorption.

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.

Troubleshooting Guide

Q1: My in vivo experiment with orally administered this compound resulted in very low or undetectable plasma concentrations. What are the potential causes and how can I address this?

A1: Low plasma concentrations of this compound after oral administration are likely due to its poor aqueous solubility, leading to low dissolution and absorption. Here are some troubleshooting steps:

  • Vehicle Selection: Ensure the vehicle used for administration is appropriate. For preclinical studies, a suspension or a solution in a vehicle containing co-solvents or surfactants can be a starting point.

  • Formulation Enhancement: If a simple formulation is ineffective, more advanced formulation strategies are necessary to enhance solubility and dissolution. The following sections provide detailed protocols for common and effective approaches.

  • Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier. This will help confirm the compound's activity in vivo.

Experimental Protocols for Bioavailability Enhancement

Here are detailed protocols for three common methods to enhance the oral bioavailability of poorly soluble compounds like this compound.

Protocol 1: Preparation of a Micronized Suspension

Micronization increases the surface area of the drug particles, which can enhance the dissolution rate.

Objective: To prepare a homogenous suspension of micronized this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water

  • Mortar and pestle or a mechanical mill

  • Homogenizer

Procedure:

  • Weigh the required amount of this compound.

  • If not already micronized, grind the this compound powder in a mortar and pestle or use a mechanical mill to reduce the particle size. Aim for a particle size of <10 µm.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC to deionized water while stirring.

  • Wet the micronized this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenize the suspension to ensure uniform particle size distribution.

  • Administer the suspension to animals via oral gavage immediately after preparation.

Protocol 2: Formulation of a Solid Dispersion

Solid dispersions involve dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve dissolution.

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer for improved oral bioavailability.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Soluplus®, Kollidon® VA 64)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).

  • Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid film is the solid dispersion.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • For administration, the powder can be suspended in an aqueous vehicle.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

Objective: To prepare a SEDDS formulation of this compound for enhanced oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Screen for suitable excipients by determining the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Based on the solubility data, select the components for the SEDDS formulation.

  • Prepare different ratios of oil, surfactant, and co-surfactant.

  • Add this compound to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.

  • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of an emulsion.

  • The final formulation can be filled into capsules for oral administration.

Data Presentation

Effective data presentation is crucial for comparing the performance of different formulations. Below is a template for summarizing pharmacokinetic data from an in vivo study comparing different this compound formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0250 ± 75100 (Reference)
Micronized Suspension150 ± 402.0 ± 0.5900 ± 200360
Solid Dispersion400 ± 901.5 ± 0.52500 ± 5001000
SEDDS800 ± 1501.0 ± 0.55500 ± 11002200

Visualizations

Signaling Pathway

S1P1_Signaling cluster_downstream Downstream Effects of this compound in Glioblastoma Cells ACT209905 This compound S1P1 S1P1 Receptor ACT209905->S1P1 activates Gi Gαi S1P1->Gi activates PI3K PI3K Gi->PI3K activates ERK ERK1/2 Gi->ERK activates AKT AKT PI3K->AKT activates CellGrowth Cell Growth & Migration AKT->CellGrowth inhibits ERK->CellGrowth inhibits p38 p38 MAPK p38->CellGrowth inhibits

Caption: S1P1 signaling pathway modulated by this compound.

Experimental Workflow

Bioavailability_Workflow Formulation Formulation Preparation (e.g., Suspension, SEDDS) Dosing Oral Administration to Animals Formulation->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Data Cmax, Tmax, AUC PK_Analysis->Data

Caption: Workflow for an in vivo bioavailability study.

Troubleshooting Logic

Troubleshooting_Bioavailability Start Low Plasma Exposure with Oral Dosing CheckSolubility Is the compound poorly soluble? Start->CheckSolubility YesSoluble Yes CheckSolubility->YesSoluble Yes NoSoluble No CheckSolubility->NoSoluble No EnhanceSolubility Implement solubility enhancement strategy YesSoluble->EnhanceSolubility ConsiderMetabolism Consider high first-pass metabolism or efflux NoSoluble->ConsiderMetabolism Micronization Micronization EnhanceSolubility->Micronization SolidDispersion Solid Dispersion EnhanceSolubility->SolidDispersion SEDDS SEDDS EnhanceSolubility->SEDDS ReEvaluate Re-evaluate in vivo pharmacokinetics Micronization->ReEvaluate SolidDispersion->ReEvaluate SEDDS->ReEvaluate

Caption: Decision tree for troubleshooting low bioavailability.

References

quality control measures for ACT-209905 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACT-209905. The following information is designed to address common issues and ensure the quality and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.

Q2: What is the stability of this compound in solution?

A2: The 50 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous buffers should be prepared fresh daily and kept on ice during use. Avoid repeated freeze-thaw cycles of the DMSO stock.

Q3: Does this compound exhibit off-target effects?

A3: While this compound has been optimized for its primary target, potential off-target effects should always be considered. We recommend performing control experiments, such as including a structurally related but inactive compound, to differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the source of variability.

Possible Causes and Solutions

Cause Solution
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered cellular responses.
Inconsistent Seeding Density Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density across all wells and experiments.
Compound Precipitation Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or adjusting the solvent conditions.
Assay Reagent Variability Use reagents from the same lot number for the duration of an experiment. If this is not possible, qualify new lots of reagents before use.
Incubation Time Ensure the incubation time with this compound is consistent across all experiments.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x stock of this compound in culture medium from a 50 mM DMSO stock. Add 100 µL of the 2x compound solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

Issue 2: High background signal in a kinase activity assay.

High background can mask the inhibitory effect of this compound. The following steps can help reduce background noise.

Possible Causes and Solutions

Cause Solution
Non-specific Binding of Antibody Increase the number of wash steps and the stringency of the wash buffer (e.g., by adding a small amount of Tween-20).
Contaminated Reagents Use fresh, high-quality reagents, including ATP and kinase. Filter-sterilize buffers if necessary.
High Enzyme Concentration Titrate the kinase to determine the optimal concentration that gives a robust signal without excessive background.
Substrate Issues Ensure the substrate is pure and not degraded.

Experimental Protocol: In Vitro Kinase Assay (ELISA-based)

  • Coat Plate: Coat a 96-well high-binding plate with the kinase substrate overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 3% BSA in PBS for 1 hour at room temperature.

  • Kinase Reaction: Add the kinase, this compound (at various concentrations), and ATP to the wells. Incubate for 1 hour at 30°C.

  • Wash: Repeat the wash step.

  • Primary Antibody: Add a phospho-specific primary antibody and incubate for 1 hour.

  • Wash: Repeat the wash step.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash: Repeat the wash step.

  • Detection: Add TMB substrate and stop the reaction with 2N H2SO4. Read the absorbance at 450 nm.

Signaling Pathway and Experimental Workflow Diagrams

ACT209905_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Target Kinase Target Kinase Receptor->Target Kinase Phosphorylates Ligand Ligand Ligand->Receptor Activates This compound This compound This compound->Target Kinase Inhibits Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Read_Absorbance Read Absorbance at 570 nm Add_MTT->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Validation & Comparative

A Comparative Guide to S1P1 Modulators: Profiling ACT-209905 Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator, ACT-209905, with other well-characterized S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining detailed methodologies for key experiments, and visualizing relevant biological pathways and workflows.

Introduction to S1P1 Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P1 receptor subtype is a key regulator of lymphocyte egress from secondary lymphoid organs. Modulation of S1P1, typically through functional antagonism, leads to the sequestration of lymphocytes in these organs, thereby preventing their infiltration into sites of inflammation. This mechanism of action has proven effective in the treatment of autoimmune diseases such as multiple sclerosis.

Overview of Compared S1P1 Modulators

This guide focuses on a comparative analysis of the following S1P1 modulators:

  • This compound: A putative S1P1 receptor modulator that has been investigated for its effects on glioblastoma cell growth and migration.[1][2][3][4][5]

  • Fingolimod (FTY720): The first-in-class S1P receptor modulator, which is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5.

  • Siponimod (BAF312): A second-generation, selective modulator of S1P1 and S1P5 receptors.

  • Ozanimod (RPC-1063): A selective modulator of S1P1 and S1P5 receptors.

  • Ponesimod (ACT-128800): A selective modulator of the S1P1 receptor.

Quantitative Data Comparison

Due to the limited publicly available data on the specific binding affinity and pharmacokinetic properties of this compound, a direct quantitative comparison is not fully possible at this time. The following tables summarize the available data for the established S1P1 modulators.

Table 1: In Vitro Pharmacology of S1P1 Modulators

CompoundS1P Receptor SelectivityBinding Affinity (Ki, nM) - S1P1Functional Potency (EC50, nM) - S1P1 (GTPγS Assay)
Fingolimod-P S1P1, S1P3, S1P4, S1P50.340.17
Siponimod S1P1, S1P50.370.29
Ozanimod S1P1, S1P50.440.27
Ponesimod S1P10.420.54
This compound Putative S1P1Data not publicly availableData not publicly available

Data for Fingolimod-P, Siponimod, Ozanimod, and Ponesimod are derived from a competitive radioligand binding assay using [3H]-ozanimod.

Table 2: Pharmacokinetic Properties of S1P1 Modulators

CompoundElimination Half-life (t1/2)Time to Maximum Concentration (Tmax)Active Metabolites
Fingolimod 6-9 days12-16 hoursYes (Fingolimod-phosphate)
Siponimod ~30 hours~4 hoursNo
Ozanimod ~21 hours (parent)~6-8 hoursYes (CC112273, CC1084037)
Ponesimod ~33 hours2-4 hoursNo
This compound Data not publicly availableData not publicly availableData not publicly available

This compound: Current State of Research

Experimental Protocols

To facilitate further research and direct comparison of novel S1P1 modulators like this compound, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the S1P1 receptor.

  • Materials:

    • Cell membranes expressing the human S1P1 receptor.

    • Radioligand (e.g., [3H]-ozanimod or [32P]S1P).[6]

    • Test compounds (e.g., this compound).

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[6]

    • GF/B filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the S1P1 receptor-expressing membranes (1-2 µg protein/well).[6]

    • Add the test compound at various concentrations.

    • Add the radioligand at a fixed concentration (e.g., 0.1-0.2 nM [32P]S1P).[6]

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.[6]

    • Terminate the reaction by rapid filtration through the GF/B filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor and is used to determine the potency (EC50) of an agonist.

  • Materials:

    • Cell membranes expressing the human S1P1 receptor.

    • [35S]GTPγS.

    • Test compounds (e.g., this compound).

    • GDP.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • Scintillation proximity assay (SPA) beads or filter plates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the S1P1 receptor-expressing membranes.

    • Add GDP to each well.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 30-60 minutes.

    • If using SPA beads, add the beads and incubate for another hour before counting.

    • If using a filtration method, terminate the reaction by rapid filtration and wash the filters.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the data and determine the EC50 value.

In Vivo Lymphocyte Trafficking Assay

This assay evaluates the in vivo efficacy of S1P1 modulators in reducing peripheral blood lymphocyte counts.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Test compound (e.g., this compound) formulated for oral or intravenous administration.

    • Blood collection supplies.

    • Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220).

  • Procedure:

    • Administer the test compound to the animals at various doses.

    • Collect blood samples at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).

    • Perform a complete blood count (CBC) or stain the blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.

    • Analyze the stained cells using a flow cytometer to quantify the number of circulating T- and B-lymphocytes.

    • Compare the lymphocyte counts in treated animals to those in vehicle-treated control animals to determine the extent and duration of lymphocyte reduction.

Visualizations

S1P1 Signaling Pathway

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Binds & Activates S1P1_Modulator S1P1 Modulator (e.g., this compound) S1P1_Modulator->S1P1_Receptor Binds & Modulates G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., Akt, ERK, Rac) G_Protein->Downstream_Effectors Regulates Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream_Effectors->Cellular_Responses Leads to

Caption: S1P1 receptor signaling cascade.

Experimental Workflow for S1P1 Modulator Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Binding Assay (Determine EC50) Binding_Assay->Functional_Assay Leads to Cell_Based_Assay Cell Migration/Proliferation Assay Functional_Assay->Cell_Based_Assay Informs PK_Study Pharmacokinetic Study (Determine Half-life, Bioavailability) Cell_Based_Assay->PK_Study Candidate Selection PD_Study Lymphocyte Trafficking Assay (Measure Lymphocyte Reduction) PK_Study->PD_Study Dose Selection Efficacy_Model Disease Model (e.g., EAE for MS) PD_Study->Efficacy_Model Proof of Concept

Caption: Workflow for S1P1 modulator evaluation.

Logical Relationship in S1P1 Modulator Comparison

Logical_Relationship cluster_established Established Modulators cluster_putative Putative Modulator S1P1_Modulators S1P1 Modulators Fingolimod Fingolimod S1P1_Modulators->Fingolimod Siponimod Siponimod S1P1_Modulators->Siponimod Ozanimod Ozanimod S1P1_Modulators->Ozanimod Ponesimod Ponesimod S1P1_Modulators->Ponesimod ACT_209905 This compound (Data Gap) S1P1_Modulators->ACT_209905

Caption: Comparison of S1P1 modulators.

Conclusion

The landscape of S1P1 receptor modulators has evolved from the non-selective agent Fingolimod to more selective second-generation compounds like Siponimod, Ozanimod, and Ponesimod. These newer agents offer improved safety profiles while maintaining efficacy in reducing lymphocyte trafficking. This compound is an emerging compound with demonstrated biological activity in preclinical cancer models, suggesting its potential as an S1P1 modulator. However, a comprehensive and direct comparison with established S1P1 modulators is currently hampered by the lack of publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide are intended to facilitate further research into this compound and other novel S1P1 modulators, ultimately contributing to the development of new and improved therapies for autoimmune diseases and potentially other indications. Further studies are warranted to fully characterize the pharmacological profile of this compound and to elucidate its therapeutic potential.

References

ACT-209905 vs. Fingolimod: A Comparative Analysis in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ACT-209905 and fingolimod, two modulators of sphingosine-1-phosphate receptors (S1PRs), in the context of cancer research. While both compounds target the S1P signaling pathway, their mechanisms and reported effects in oncology present distinct profiles. This analysis is based on available preclinical data.

Overview and Mechanism of Action

Fingolimod (FTY720) is an immunomodulator approved for treating multiple sclerosis.[1] Its primary mechanism involves acting as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2] In cancer research, fingolimod's effects are multifaceted and can be both "on-target" (S1PR-mediated) and "off-target".[2] Upon phosphorylation by sphingosine kinase 2 (SPHK2), it binds to S1PRs 1, 3, 4, and 5.[2][3] Beyond its impact on lymphocyte trafficking, fingolimod has been shown to inhibit sphingosine kinase 1 (SK1), a proto-oncogenic enzyme, and activate protein phosphatase 2A (PP2A), a tumor suppressor.[1][2] It can also influence other critical cancer-related pathways, including PI3K/Akt and cell cycle regulation.[1][2]

This compound is described as a putative S1PR1 modulator.[4][5] Research has indicated its potential to impede the growth and migration of glioblastoma (GBM) cells in vitro.[4][5][6] Its mechanism in this context involves reducing the activation of key growth-promoting kinases such as p38, AKT1, and ERK1/2.[4][5] this compound has also been shown to diminish the surface expression of pro-migratory molecules on glioblastoma cells.[4][5]

Comparative Data Summary

FeatureThis compoundFingolimod
Primary Target Putative S1PR1 modulator[4][5]Functional antagonist of S1PR1, 3, 4, 5[2][3]
Key Cancer-Relevant Mechanisms - Inhibition of p38, AKT1, ERK1/2 activation[4][5]- Reduction of pro-migratory molecule expression[4][5]- Inhibition of sphingosine kinase 1 (SK1)[1]- Activation of protein phosphatase 2A (PP2A)[2]- Induction of apoptosis and necroptosis[2][7]- Modulation of PI3K/Akt pathway[1][2]- Cell cycle arrest[2]
Studied Cancer Models Glioblastoma (in vitro)[4][5]Broad range including lung, breast, prostate, leukemia, liver, pancreatic, colon, ovarian cancer, and glioma (in vitro and in vivo)[1][8]
Reported In Vitro Effects - Reduced viability and migration of GBM cells[4][5]- Reversed pro-tumoral effects of monocytic cells on GBM cells[4]- Growth arrest and apoptosis in various cancer cell lines[1]- Sensitization of cancer cells to radiation[2]- Overcoming resistance to conventional chemotherapy[2]
Reported In Vivo Effects Not yet reported in available literature.- Repressed tumor progression and metastasis in preclinical models of triple-negative breast cancer[8]- Slowed tumor growth in non-small cell and small cell lung cancer models[9]- Halted or slowed the growth of colitis-associated colorectal cancer in mice[10]
Clinical Trial Status in Cancer No clinical trials reported.Phase I and II clinical trials are ongoing for lung cancer.[7][9] Also investigated for preventing chemotherapy-induced neuropathy in breast cancer patients.[11]

Signaling Pathways and Experimental Workflows

Fingolimod's Multifaceted Anti-Cancer Mechanisms

Fingolimod_Mechanism cluster_s1pr S1PR-Dependent ('On-Target') Fingolimod Fingolimod S1PRs S1PR1, 3, 4, 5 Fingolimod->S1PRs Functional Antagonism SK1 Sphingosine Kinase 1 (SK1) Fingolimod->SK1 Inhibition PP2A Protein Phosphatase 2A (PP2A) Fingolimod->PP2A Activation PI3K_Akt PI3K/Akt Pathway Fingolimod->PI3K_Akt Inhibition Cell_Cycle Cell Cycle Regulators (Cyclin D1, E) Fingolimod->Cell_Cycle Downregulation Lymphocyte_Sequestration Lymphocyte Sequestration S1PRs->Lymphocyte_Sequestration Internalization & Downregulation Apoptosis Apoptosis / Necroptosis

Caption: Fingolimod's dual mechanism in cancer, targeting both S1PRs and other key cellular pathways.

This compound's Impact on Glioblastoma Cell Signaling

ACT209905_Mechanism cluster_kinases Growth-Promoting Kinases ACT209905 This compound S1PR1 S1PR1 ACT209905->S1PR1 Modulation p38 p38 ACT209905->p38 Reduces Activation AKT1 AKT1 ACT209905->AKT1 Reduces Activation ERK12 ERK1/2 ACT209905->ERK12 Reduces Activation S1PR1->p38 S1PR1->AKT1 S1PR1->ERK12 Cell_Growth GBM Cell Growth & Viability p38->Cell_Growth AKT1->Cell_Growth ERK12->Cell_Growth Cell_Migration GBM Cell Migration ERK12->Cell_Migration

Caption: this compound inhibits key kinases downstream of S1PR1 to reduce glioblastoma cell growth.

Experimental Protocols

In Vitro Glioblastoma Cell Viability and Migration Assay (for this compound)

This protocol is based on the methodology used to evaluate this compound's effect on glioblastoma cells.[4][5]

  • Cell Lines: Human glioblastoma (primary cells, LN-18) and murine glioblastoma (GL261) cells.[4][5]

  • Treatment: Cells are treated with varying concentrations of this compound. For co-culture experiments, glioblastoma cells are cultured with monocytic THP-1 cells or their conditioned medium.[4]

  • Viability Assay: Cell viability is assessed using a standard colorimetric assay (e.g., WST-1 or MTT) after a defined incubation period (e.g., 72 hours). Absorbance is measured to quantify the number of viable cells.

  • Migration Assay: A scratch assay or Boyden chamber assay is used to evaluate cell migration. For a scratch assay, a wound is created in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of this compound.

  • Western Blot Analysis: To determine the effect on signaling pathways, cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of p38, AKT1, and ERK1/2.[4][5]

In Vivo Triple-Negative Breast Cancer Model (for Fingolimod)

This protocol is a representative example of in vivo studies with fingolimod.[8]

  • Animal Model: Immunocompetent or immunodeficient mice (e.g., BALB/c or NSG mice).

  • Tumor Implantation: Mouse or human triple-negative breast cancer (TNBC) cells are implanted orthotopically into the mammary fat pad of the mice.

  • Treatment Regimen: Once tumors are established, mice are treated with fingolimod (e.g., via oral gavage) or a vehicle control daily.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Metastasis Assessment: At the end of the study, primary tumors are resected, and organs such as the liver, lungs, and spleen are harvested to assess for metastatic lesions through histological analysis or bioluminescence imaging if tumor cells are engineered to express luciferase.

  • Apoptosis Analysis: Tumors can be analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action.[8]

Conclusion

Both this compound and fingolimod show potential in cancer research by targeting the S1P signaling axis, yet they present different profiles. Fingolimod has a broad, multi-faceted mechanism of action and has been investigated in a wide array of preclinical cancer models, with some studies progressing to clinical trials.[1][7][9] Its effects are complex, involving direct anti-tumor actions and immunomodulation. This compound is a more recently described S1PR1 modulator with a more focused, inhibitory effect on key pro-growth signaling pathways in glioblastoma cells demonstrated in vitro.[4][5]

Further research, particularly in vivo studies and direct comparative experiments, is necessary to fully elucidate the therapeutic potential of this compound and to determine its advantages and disadvantages relative to the more broadly characterized fingolimod. The choice between these compounds for future research would depend on the specific cancer type and the desired therapeutic strategy, whether it be direct cytotoxicity, anti-migratory effects, or immunomodulation.

References

Unveiling the Anti-Migratory Potential of ACT-209905 in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the putative S1PR1 modulator, ACT-209905, demonstrates its efficacy in inhibiting glioblastoma cell migration, offering a promising avenue for therapeutic intervention in this aggressive brain tumor. Experimental data reveals a dose-dependent reduction in cancer cell motility, positioning this compound as a significant agent for further preclinical and clinical investigation.

Researchers have identified this compound, a modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), as a potent inhibitor of glioblastoma (GBM) cell migration.[1][2][3] Glioblastoma is notorious for its highly infiltrative nature, a key factor contributing to its poor prognosis.[3] The compound has been shown to effectively counteract the pro-migratory effects of sphingosine-1-phosphate (S1P), a signaling lipid known to promote tumor progression.[1][2]

Comparative Efficacy in Inhibiting Cell Migration

In vitro studies using a scratch-wound-healing assay demonstrated that this compound significantly curtails the migration of primary glioblastoma cells.[1][2] The pro-migratory effect of S1P was markedly inhibited by pretreatment with this compound in a dose-dependent manner.[1][2] At a concentration of 20 µM, this compound not only counteracted the S1P-induced migration but also reduced the basal migration capacity of the cancer cells.[1][2]

A comparison with another S1PR1 antagonist, W146, revealed a similar inhibitory effect on S1P-induced glioblastoma cell migration.[1][2] This suggests a common mechanism of action through the S1PR1 signaling pathway.

Table 1: Effect of this compound and W146 on S1P-Induced Glioblastoma Cell Migration
TreatmentConcentrationWound Closure (%)
Control (Basal)-7.52
S1P2.5 µM21.0
This compound + S1P1 µM13.2
This compound + S1P10 µM9.9
This compound + S1P20 µM6.12
W146 + S1P1 µM18.7
W146 + S1P5 µM14.4
W146 + S1P10 µM10.6

Data sourced from scratch-wound-healing assays performed on primary glioblastoma cells.[1][2]

Mechanism of Action: Targeting Pro-Migratory Signaling

This compound exerts its anti-migratory effects by modulating key signaling pathways involved in cell growth and motility. Immunoblot analyses have shown that this compound reduces the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2][4] Furthermore, the compound diminishes the surface expression of pro-migratory molecules such as ICAM-1 and P-Selectin, particularly in the presence of monocytic THP-1 cells which are known to enhance glioblastoma cell migration.[1][2][3]

G cluster_0 S1P Signaling Pathway cluster_1 Downstream Kinase Activation cluster_2 Cellular Response S1P S1P S1PR1 S1PR1 S1P->S1PR1 p38 p38 S1PR1->p38 AKT1 AKT1 S1PR1->AKT1 ERK12 ERK1/2 S1PR1->ERK12 ACT209905 This compound ACT209905->S1PR1 W146 W146 W146->S1PR1 CellMigration Cell Migration p38->CellMigration AKT1->CellMigration ERK12->CellMigration G A 1. Culture GBM cells to confluence B 2. Create a scratch in the monolayer A->B C 3. Pre-treat with this compound/W146 B->C D 4. Stimulate with S1P C->D E 5. Incubate for 16 hours D->E F 6. Image and measure wound closure E->F

References

A Comparative Analysis of ACT-209905 and Siponimod: S1P Receptor Modulators in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two sphingosine-1-phosphate (S1P) receptor modulators: ACT-209905 and siponimod. While siponimod is an established therapeutic agent for multiple sclerosis, this compound is a lesser-known, putative S1P1 receptor modulator. This document aims to objectively compare their pharmacological profiles, mechanisms of action, and available experimental data to inform research and drug development efforts in the field of S1P receptor modulation.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking and have emerged as important therapeutic targets for autoimmune diseases. Siponimod (Mayzent®) is a selective S1P receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including secondary progressive MS (SPMS).[1][2] this compound is described as a putative S1P1 receptor agonist or modulator with demonstrated immunomodulating properties and has been investigated for its effects on glioblastoma cells.[3][4] Given that this compound is a derivative of ponesimod, another S1P1 receptor modulator, this comparison will leverage data on ponesimod where direct information on this compound is unavailable to provide a more comprehensive, albeit indirect, analysis.

Mechanism of Action

Both siponimod and this compound are believed to exert their primary immunomodulatory effects through the S1P1 receptor on lymphocytes.

Siponimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[5][6] Upon binding to S1P1 on lymphocytes, it acts as a functional antagonist, inducing the internalization and degradation of the receptor.[1][5][7] This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs.[1][5] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes and limiting their infiltration into the central nervous system (CNS).[1][5] Siponimod's activity at S1P5, which is expressed on oligodendrocytes and astrocytes in the CNS, may also contribute to its therapeutic effects through direct neuroprotective mechanisms.[1][8]

This compound is characterized as a putative S1P1 receptor modulator.[3][4] While its precise mechanism of functional antagonism is not as extensively detailed in publicly available literature as that of siponimod, its structural relationship to ponesimod suggests a similar mode of action. Ponesimod is a selective S1P1 receptor modulator that also acts as a functional antagonist, leading to lymphocyte sequestration.[2][7][8] A study on glioblastoma cells demonstrated that this compound inhibits cell growth and migration and reduces the activation of downstream signaling kinases such as p38, AKT1, and ERK1/2, suggesting its engagement with S1P1-mediated signaling pathways.[3][4]

Signaling Pathway

The signaling pathway for S1P1 receptor modulation by functional antagonists like siponimod and likely this compound involves the initial binding to the receptor, leading to its internalization and subsequent degradation. This process prevents the natural ligand, S1P, from binding and initiating the signaling cascade required for lymphocyte egress from lymph nodes.

S1P1_Signaling S1P1 Receptor Functional Antagonism cluster_lymphocyte Lymphocyte cluster_drug S1P1 Receptor Functional Antagonism S1P1 S1P1 Receptor G_protein G Protein Signaling S1P1->G_protein Activates Egress Lymphocyte Egress S1P1->Egress Inhibited S1P S1P (extracellular) S1P->S1P1 Binds G_protein->Egress Promotes Modulator Siponimod / this compound Modulator->S1P1 Binds & Induces Internalization

Caption: S1P1 receptor functional antagonism by siponimod and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for siponimod and this compound. Due to the limited public data for this compound, data for the structurally related compound ponesimod are included for a more informative, though indirect, comparison.

Table 1: Receptor Binding Affinity and Functional Activity

CompoundReceptorBinding Affinity (Kd, nM)Functional Activity (EC50, nM)Selectivity
Siponimod S1P10.80 ± 0.97[5]0.39[9]Selective for S1P1 and S1P5[5]
S1P5-0.98[9]
Ponesimod S1P12.09 ± 0.27[5]-Selective for S1P1[5]
This compound S1P1Not AvailableNot AvailablePutative S1P1 modulator[3][4]

Note: A lower Kd value indicates higher binding affinity. EC50 values represent the concentration of a drug that gives half-maximal response.

Table 2: Pharmacokinetic Properties

ParameterSiponimodPonesimodThis compound
Tmax (hours) ~4[5]4.0[8]Not Available
Half-life (t1/2, hours) ~30[2][3]-Not Available
Volume of Distribution (Vd, L) 124[5]160[8]Not Available
Bioavailability >70% (oral)[5]84% (oral)[8]Not Available
Protein Binding >99.9%[10]>99%[8]Not Available

Table 3: In Vitro Cellular Effects of this compound on Glioblastoma Cells

Cell LineAssayIC50 (µM)
GL261 (murine)Viability (48h)6.87[10]
LN18 (human)Viability (48h)19.78[10]
U87MG (human)Viability (48h)22.53[10]
prGBM (human primary)Viability (48h)12.3[10]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

S1P Receptor Binding Affinity Assay (Compensated Interferometric Reader - CIR)

This method was used to determine the binding affinity of ponesimod and siponimod to the S1P1 receptor.[5]

  • Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged S1P1 and vector control cells were sonicated to create nanovesicles containing the receptor.[5]

  • Binding Reaction: The S1P1-containing or vector control nanovesicles were mixed with increasing concentrations of the test compound (ponesimod or siponimod) and incubated for 1 hour.[5]

  • Analysis: The binding of the compounds to the nanovesicles was measured using a compensated interferometric reader (CIR), which detects changes in the refractive index upon binding. The binding to vector nanovesicles was subtracted from the binding to S1P1 nanovesicles to determine specific binding.[5]

  • Data Analysis: The binding data were used to calculate the dissociation constant (Kd).[5]

Binding_Assay_Workflow S1P1 Binding Affinity Assay Workflow start Start prep_vesicles Prepare S1P1 & Vector Nanovesicles start->prep_vesicles incubation Incubate Vesicles with Increasing Compound Concentrations prep_vesicles->incubation cir_analysis Analyze Binding using CIR incubation->cir_analysis data_analysis Calculate Kd cir_analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining S1P1 binding affinity using CIR.

Glioblastoma Cell Viability and Migration Assays

These assays were used to evaluate the in vitro effects of this compound on glioblastoma cells.[9][10]

Cell Viability Assay (Resazurin Assay):

  • Cell Seeding: Glioblastoma cells (e.g., LN-18, GL261) were seeded in 96-well plates.[10]

  • Treatment: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 hours).[10]

  • Resazurin Addition: Resazurin solution was added to each well and incubated. Viable cells reduce resazurin to the fluorescent product resorufin.

  • Fluorescence Measurement: The fluorescence intensity was measured using a plate reader.

  • Data Analysis: Cell viability was calculated relative to control (vehicle-treated) cells, and IC50 values were determined.[10]

Cell Migration Assay (Scratch-Wound Healing Assay):

  • Cell Seeding: Glioblastoma cells were grown to confluence in culture plates.[9]

  • Scratch Creation: A sterile pipette tip was used to create a "scratch" or cell-free area in the monolayer.[9]

  • Treatment: The cells were washed to remove debris and then treated with this compound in the presence or absence of a migration stimulus (e.g., S1P).[3]

  • Image Acquisition: Images of the scratch were taken at time zero and after a specific time period (e.g., 16 hours).[3]

  • Data Analysis: The closure of the wound area was measured to quantify cell migration.[3]

GBM_Assay_Workflow Glioblastoma Cell Assay Workflow cluster_viability Viability Assay cluster_migration Migration Assay v_start Seed Cells v_treat Treat with this compound v_start->v_treat v_resazurin Add Resazurin v_treat->v_resazurin v_measure Measure Fluorescence v_resazurin->v_measure v_end Calculate IC50 v_measure->v_end m_start Create Cell Monolayer m_scratch Create Scratch m_start->m_scratch m_treat Treat with this compound m_scratch->m_treat m_image Image Wound Closure m_treat->m_image m_end Quantify Migration m_image->m_end

Caption: Workflow for glioblastoma cell viability and migration assays.

Discussion and Conclusion

This comparative analysis highlights the current understanding of this compound and siponimod. Siponimod is a well-characterized, clinically approved S1P1/S1P5 modulator with a clear mechanism of action and a wealth of supporting preclinical and clinical data. In contrast, this compound is a putative S1P1 modulator with limited publicly available data on its direct receptor interactions and pharmacokinetics.

The available data for ponesimod, a close structural analog of this compound, suggests that this compound likely functions as a selective S1P1 functional antagonist. The binding affinity of siponimod for S1P1 appears to be higher than that of ponesimod, which may translate to differences in potency and duration of action. However, without direct binding and functional data for this compound, this remains speculative.

The studies on this compound in glioblastoma reveal a potential anti-cancer application for S1P1 modulators, an area of research that is distinct from their established role in autoimmune diseases. The micromolar IC50 values for this compound in these cancer cell lines are significantly higher than the nanomolar potency of siponimod at S1P1, suggesting that the anti-cancer effects may be mediated by mechanisms beyond or in addition to high-affinity S1P1 modulation.

References

Confirming the S1P1 Selectivity of ACT-209905: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ACT-209905, a putative sphingosine-1-phosphate receptor 1 (S1P1) modulator, against other S1P receptor modulators. The objective is to offer a clear, data-driven perspective on its selectivity, supported by experimental methodologies and visual representations of key biological pathways.

This compound is an analogue of ponesimod (ACT-128800), a potent and selective S1P1 modulator.[1][2] Due to the limited publicly available selectivity data for this compound, this guide utilizes the well-characterized selectivity profile of ponesimod as a close surrogate to infer the S1P1 selectivity of this compound. Ponesimod is known for its high affinity and selectivity for S1P1, which is responsible for its immunomodulatory effects by sequestering lymphocytes in lymph nodes.[1][3]

Comparative Selectivity Profile of S1P Receptor Modulators

The following table summarizes the functional potency (EC50) of various S1P receptor modulators across the five S1P receptor subtypes. The data for this compound is inferred from its analogue, ponesimod.

CompoundS1P1 EC50 (nM)S1P2 EC50 (nM)S1P3 EC50 (nM)S1P4 EC50 (nM)S1P5 EC50 (nM)Selectivity Profile
This compound (inferred from Ponesimod) 5.7 >10,000>10,000>10,000>10,000Highly Selective for S1P1
Fingolimod-P0.3-0.6>10,00030.3-0.60.3-0.6Non-selective (S1P1, S1P3, S1P4, S1P5)
Siponimod (BAF312)0.39>1000>1000>10000.98Selective for S1P1 and S1P5
Ozanimod (RPC-1063)1.03>10,000>10,000>10,0008.6Selective for S1P1 and S1P5

Note: Data for ponesimod and other comparators are compiled from various sources.[1][4] The selectivity of ponesimod for S1P1 over S1P3 is approximately 650-fold greater than the natural ligand S1P.[5]

Experimental Protocols for Determining S1P Receptor Selectivity

The determination of a compound's selectivity for S1P receptor subtypes is crucial for predicting its therapeutic efficacy and potential side effects. The two primary methods employed are radioligand binding assays and functional assays such as GTPγS binding assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

Principle: Cell membranes expressing a specific S1P receptor subtype are incubated with a constant concentration of a radiolabeled S1P analogue (e.g., [³H]S1P) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitor constant (Ki), which reflects the binding affinity.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Assay Buffer: Utilize a binding buffer, typically containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[6]

  • Incubation: Incubate the receptor-containing membranes with the radioligand and a range of concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding.

Principle: S1P receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The amount of [³⁵S]GTPγS bound to the G-protein is proportional to the receptor activation by the test compound. This allows for the determination of the half-maximal effective concentration (EC50) and the maximal efficacy (Emax).[7][8]

Protocol Outline:

  • Membrane Preparation: Use membranes from cells expressing a specific S1P receptor subtype.

  • Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation: Separate the G-protein-bound [³⁵S]GTPγS from the free form by filtration.

  • Detection: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax values.

S1P1 Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Binds & Activates This compound This compound This compound->S1P1_Receptor Binds & Modulates G_protein Gi/o Protein S1P1_Receptor->G_protein Activates Lymphocyte_Egress Lymphocyte Egress S1P1_Receptor->Lymphocyte_Egress Promotes PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation

S1P1 Receptor Signaling Pathway

Experimental_Workflow cluster_assay Selectivity Assay Workflow Start Start Prepare_Membranes Prepare Membranes Expressing S1P Receptor Subtypes (S1P1-S1P5) Start->Prepare_Membranes Radioligand_Binding Radioligand Binding Assay Prepare_Membranes->Radioligand_Binding GTP_Binding GTPγS Binding Assay Prepare_Membranes->GTP_Binding Incubate_Radioligand Incubate with [3H]S1P & Test Compound (this compound) Radioligand_Binding->Incubate_Radioligand Incubate_GTP Incubate with [35S]GTPγS & Test Compound (this compound) GTP_Binding->Incubate_GTP Measure_Displacement Measure Radioligand Displacement Incubate_Radioligand->Measure_Displacement Measure_Activation Measure G-Protein Activation Incubate_GTP->Measure_Activation Calculate_Ki Calculate Ki Values Measure_Displacement->Calculate_Ki Calculate_EC50 Calculate EC50 Values Measure_Activation->Calculate_EC50 Compare_Affinities Compare Ki/EC50 Across S1P Receptor Subtypes Calculate_Ki->Compare_Affinities Calculate_EC50->Compare_Affinities Determine_Selectivity Determine Selectivity Profile Compare_Affinities->Determine_Selectivity

Experimental Workflow for S1P1 Selectivity

Conclusion

Based on the data from its close analogue ponesimod, this compound is predicted to be a highly selective S1P1 receptor modulator. This high selectivity is a desirable characteristic, as it is expected to confer the therapeutic benefits of S1P1 modulation, such as lymphocyte sequestration, while minimizing off-target effects associated with the modulation of other S1P receptor subtypes, for instance, the cardiovascular effects linked to S1P3 activation. The experimental protocols outlined provide a robust framework for the definitive confirmation of this compound's selectivity profile. Further direct comparative studies are warranted to precisely quantify its affinity and potency across all S1P receptor subtypes.

References

A Comparative Guide to ACT-209905 in Combination with Standard and Emerging Glioblastoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, ACT-209905, in combination with other established and investigational therapies for Glioblastoma (GBM). The content is based on available preclinical data and is intended to inform further research and development.

Introduction to this compound and its Mechanism of Action in GBM

This compound is a novel small molecule that acts as a modulator of the S1PR1.[1] In the context of Glioblastoma, a highly aggressive and infiltrative brain tumor, the S1P/S1PR1 signaling axis is implicated in promoting tumor cell growth, migration, and resistance to therapy.[1][2][3][4][5] this compound has been shown in vitro to impair the growth and migration of human and murine GBM cells.[1][2] Its mechanism of action involves the inhibition of several downstream pro-survival signaling pathways, including the p38, AKT1, and ERK1/2 pathways.[1][6] Furthermore, this compound can counteract the pro-tumorigenic effects of macrophages in the tumor microenvironment.[1][6]

This compound in Combination with Temozolomide (TMZ)

Temozolomide is the standard-of-care alkylating agent used in the treatment of GBM.[6] Preclinical in vitro studies have demonstrated a synergistic cytotoxic effect when this compound is combined with TMZ.[7] This suggests that this compound may enhance the efficacy of the current standard chemotherapy for GBM.

Comparative Efficacy Data (In Vitro)
Treatment GroupCell LineEndpointResult
This compound (10 µM)GL261 (murine GBM)Cell ViabilitySignificant reduction
Temozolomide (100 µM)GL261 (murine GBM)Cell ViabilityModerate reduction
This compound (10 µM) + TMZ (100 µM)GL261 (murine GBM)Cell ViabilitySynergistic reduction
This compound (20 µM)prGBM (primary human GBM)Cell ViabilitySignificant reduction
Temozolomide (100 µM)prGBM (primary human GBM)Cell ViabilityModerate reduction
This compound (20 µM) + TMZ (100 µM)prGBM (primary human GBM)Cell ViabilitySynergistic reduction

Note: Data is derived from in vitro studies. In vivo data for this compound is not yet available. The table presents a qualitative summary of the findings from the cited preclinical research.

Signaling Pathway Modulation

The combination of this compound and TMZ is thought to exert its synergistic effect through the dual inhibition of key survival pathways. While TMZ induces DNA damage, this compound blocks the S1PR1-mediated activation of pro-survival pathways like PI3K/AKT and MAPK/ERK, which are often implicated in TMZ resistance.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PR1 S1PR1 p38 p38 MAPK S1PR1->p38 Activates AKT1 AKT1 S1PR1->AKT1 Activates ERK12 ERK1/2 S1PR1->ERK12 Activates ACT209905 This compound ACT209905->S1PR1 Inhibits TMZ Temozolomide DNA_Damage DNA Damage TMZ->DNA_Damage Proliferation Cell Proliferation & Survival p38->Proliferation Migration Cell Migration p38->Migration AKT1->Proliferation ERK12->Proliferation ERK12->Migration Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints Implantation Orthotopic Implantation of GBM Cells (e.g., GL261) into Mice Vehicle Vehicle Control Implantation->Vehicle ACT209905 This compound Implantation->ACT209905 TherapyX Therapy X (TMZ, Radiation, or Immunotherapy) Implantation->TherapyX Combination This compound + Therapy X Implantation->Combination TumorGrowth Tumor Growth Monitoring (Bioluminescence Imaging) Vehicle->TumorGrowth ACT209905->TumorGrowth TherapyX->TumorGrowth Combination->TumorGrowth Survival Survival Analysis TumorGrowth->Survival Toxicity Toxicity Assessment TumorGrowth->Toxicity IHC Immunohistochemistry of Tumor Tissue Survival->IHC

References

Comparative Analysis of ACT-209905 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison Guide for Researchers

Overview of ACT-209905

This compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). It has been investigated for its potential to inhibit the growth and migration of glioblastoma cells, a particularly aggressive form of brain cancer.[1] Evidence suggests that the S1P/S1PR1 signaling axis is involved in promoting tumor progression, making it a viable therapeutic target.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from the study "The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro".

Table 1: Effect of this compound on the Viability of Murine GL261 Glioblastoma Cells

Concentration of this compoundCell Viability after 48h (%)Cell Viability after 72h (%)
1 µM72%Not Reported
5 µMNot Reported65.9%
10 µMNot Reported33.8%
20 µMNot Reported19.7%
50 µM7.3%13.5%

Table 2: Effect of this compound in Combination with Other Agents on Primary Glioblastoma (prGBM) Cell Viability

TreatmentCell Viability (%)
This compound (10 µM)69.2%
This compound (10 µM) + W146 (S1PR1 antagonist)49.3%
This compound (10 µM) + JTE-013 (S1PR2 antagonist)63.0%

Table 3: Effect of this compound in Combination with Temozolomide on Glioblastoma Cell Viability

TreatmentCell Viability (%)
Temozolomide (TMZ)41.4%
This compound (10 µM)55.1%
This compound (20 µM)26.5%
This compound (10 µM) + TMZ14.6%
This compound (20 µM) + TMZ3.17%

Signaling Pathways and Mechanism of Action

This compound is believed to exert its effects by modulating the S1PR1 signaling pathway. Upon binding to S1PR1, a G-protein-coupled receptor, it can influence downstream signaling cascades that are crucial for cell survival and proliferation. In the context of glioblastoma, this compound has been shown to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1]

S1PR1 Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane S1PR1 S1PR1 G-protein G-protein S1PR1->G-protein activates This compound This compound This compound->S1PR1 binds & modulates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors activates p38 p38 Downstream Effectors->p38 inhibits activation AKT1 AKT1 Downstream Effectors->AKT1 inhibits activation ERK1/2 ERK1/2 Downstream Effectors->ERK1/2 inhibits activation Cell Growth & Proliferation Cell Growth & Proliferation p38->Cell Growth & Proliferation AKT1->Cell Growth & Proliferation ERK1/2->Cell Growth & Proliferation

Caption: S1PR1 signaling modulation by this compound leading to inhibition of pro-growth kinases.

Experimental Protocols

Detailed methodologies for the key experiments cited in "The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro" are provided below.

Cell Culture

Human glioblastoma cell lines (LN-18 and U-87MG) and a murine glioblastoma cell line (GL261) were used. Additionally, primary glioblastoma cells were isolated from a patient's surgical sample. The cells were cultivated in appropriate media supplemented with fetal calf serum and antibiotics.

Cell Viability Assay (Resazurin Assay)

Cell Viability Assay Workflow Seed Cells 1. Seed GBM cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed Cells->Incubate_24h Treat 3. Treat with this compound (various concentrations) Incubate_24h->Treat Incubate_48_72h 4. Incubate for 48 or 72 hours Treat->Incubate_48_72h Add Resazurin 5. Add Resazurin solution Incubate_48_72h->Add Resazurin Incubate_final 6. Incubate for a specified time Add Resazurin->Incubate_final Measure Fluorescence 7. Measure fluorescence (560nm ex / 590nm em) Incubate_final->Measure Fluorescence

Caption: Workflow for determining cell viability using the Resazurin assay.

Methodology:

  • Glioblastoma cells were seeded in 96-well plates.

  • After 24 hours of incubation, the cells were treated with varying concentrations of this compound.

  • The plates were incubated for an additional 48 or 72 hours.

  • Resazurin solution was added to each well, and the plates were incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Immunoblot Analysis

Methodology:

  • Glioblastoma cells were treated with this compound for specified durations.

  • Cells were lysed to extract total protein.

  • Protein concentrations were determined using a standard assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against p38, phospho-p38, AKT1, phospho-AKT1, ERK1/2, and phospho-ERK1/2.

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

This guide provides a summary of the available in vitro data for this compound. Further in vivo studies and direct comparative investigations with other S1PR1 agonists will be necessary to fully elucidate its therapeutic potential in the context of glioblastoma.

References

Assessing the Translational Potential of ACT-209905: A Comparative Guide for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ACT-209905, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, against current standard-of-care and emerging therapies for glioblastoma (GBM). This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to objectively assess the translational potential of this compound.

Executive Summary

Glioblastoma remains a formidable challenge in oncology, with a median survival of less than 15 months despite a multimodal treatment approach.[1] The current standard of care, maximal surgical resection followed by radiation and the alkylating agent temozolomide (TMZ), offers limited efficacy, underscoring the urgent need for novel therapeutic strategies.[1][2][3] this compound has emerged as an investigational compound that demonstrates anti-proliferative and anti-migratory effects in preclinical GBM models by modulating the S1PR1 signaling pathway.[1][4][5] This guide places the preclinical data of this compound in the context of established GBM therapies and other targeted agents in development, providing a framework for evaluating its potential role in future clinical applications.

Mechanism of Action and Pathway Analysis

This compound is identified as a putative S1PR1 modulator.[1] S1PR1, a G-protein coupled receptor, is often overexpressed in GBM and its activation is linked to tumor progression.[4] In vitro studies show that this compound reduces the activation of several downstream growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][4][5] This mechanism contrasts with the DNA-damaging effects of standard chemotherapy agents like temozolomide and lomustine, and the anti-angiogenic approach of bevacizumab.

ACT-209905_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR1 S1PR1 p38 p38 MAPK S1PR1->p38 inhibits AKT1 AKT1 S1PR1->AKT1 inhibits ERK12 ERK1/2 S1PR1->ERK12 inhibits ACT209905 This compound ACT209905->S1PR1 modulates Proliferation Cell Proliferation p38->Proliferation Migration Cell Migration p38->Migration AKT1->Proliferation AKT1->Migration ERK12->Proliferation ERK12->Migration

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Comparative Analysis of Therapeutic Agents for Glioblastoma

The following tables provide a comparative overview of this compound, standard-of-care treatments, and other investigational drugs for GBM.

Table 1: Comparison of Mechanism of Action

Compound/TherapyTarget/Mechanism of ActionDownstream Effects
This compound Putative S1PR1 modulator.[1]Inhibition of p38, AKT1, and ERK1/2 phosphorylation.[1][4][5]
Temozolomide Alkylating agent; methylates DNA at the O6 and N7 positions of guanine.[6]Induces DNA damage, cell cycle arrest, and apoptosis.[6]
Lomustine Alkylating agent (nitrosourea); cross-links DNA and RNA.[7]Triggers cell death.[7]
Bevacizumab Monoclonal antibody against VEGF-A.[4][8]Inhibits angiogenesis by preventing VEGF from binding to its receptors.[4][8]
AKT Inhibitors (e.g., Perifosine) Inhibit the PI3K/AKT signaling pathway.[9]Reduce AKT phosphorylation and induce tumor necrosis.[9]
MEK/ERK Inhibitors Inhibit MEK1/2, preventing the phosphorylation of ERK1/2.Inhibit the MAPK/ERK signaling pathway.
p38 MAPK Inhibitors (e.g., Ralimetinib) Selective inhibitor of p38α and p38β.[10]Blocks the p38 MAPK signaling pathway.[10]

Table 2: Summary of Preclinical and Clinical Efficacy Data

Compound/TherapyEfficacy DataModel System
This compound Reduced viability of primary human GBM cells to 69.2% and murine GL261 cells to 72% (at 1µM after 48h).[4] Inhibited S1P-induced migration of primary GBM cells.[4]In vitro (human primary GBM cells, LN-18, U-87MG, and murine GL261 cell lines)[4]
Temozolomide Standard of care in combination with radiation; extends median survival.[1][2][3]Clinical trials in newly diagnosed GBM patients.[1][2][3]
Lomustine Used in recurrent GBM; demonstrates activity, particularly in tumors with MGMT promoter methylation.[11]Clinical trials in recurrent GBM patients.[11]
Bevacizumab Approved for recurrent GBM; improves progression-free survival but not overall survival in newly diagnosed GBM.[1]Clinical trials in newly diagnosed and recurrent GBM patients.[1]
AKT Inhibitors (Perifosine) Limited to no efficacy in a Phase II trial for recurrent GBM (PFS6 rate of 0%).[9]Clinical trial in recurrent GBM patients.[9]
MEK/ERK Inhibitors Preclinical studies show promise in reducing tumor volume and influencing survival.[12]In vitro and in vivo preclinical models.[12]
p38 MAPK Inhibitors (Ralimetinib) Currently in clinical trials in combination with temozolomide and radiotherapy for newly diagnosed GBM.[10]Clinical trials in newly diagnosed GBM patients.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The key in vitro experiments for this compound are summarized below.

Cell Viability Assay:

  • Cell Lines: Human primary glioblastoma (prGBM) cells, human GBM cell lines (LN-18, U-87MG), and murine GBM cell line (GL261).

  • Method: Resazurin conversion assay.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, or 72 hours. Resazurin solution was added, and fluorescence was measured to determine cell viability.

Migration Assay:

  • Method: Scratch-wound-healing assay.

  • Procedure: A scratch was made in a confluent monolayer of prGBM cells. Cells were then treated with S1P with or without pre-treatment with this compound. Wound closure was monitored and quantified after 16 hours to assess cell migration.

Immunoblot Analysis:

  • Objective: To determine the effect of this compound on the activation of growth-promoting kinases.

  • Procedure: GBM cells were treated with this compound, THP-1 conditioned medium, or a combination. Cell lysates were collected, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies against total and phosphorylated forms of p38, AKT1, and ERK1/2.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Interpretation start GBM Cell Culture (prGBM, LN-18, GL261) viability Cell Viability Assay (Resazurin) start->viability migration Migration Assay (Wound Healing) start->migration western Immunoblotting (p-p38, p-AKT, p-ERK) start->western data1 data1 viability->data1 Quantitative Data data2 data2 migration->data2 Quantitative Data data3 data3 western->data3 Qualitative Data analysis Statistical Analysis & Comparison to Alternatives data1->analysis data2->analysis data3->analysis conclusion conclusion analysis->conclusion Translational Potential Assessment

References

Safety Operating Guide

Proper Disposal of ACT-209905: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ACT-209905 was not found in publicly available resources. The following information is a general guide for the proper disposal of laboratory chemicals and should not be considered a substitute for the official SDS provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound before handling or disposing of this compound.

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. Adherence to established protocols and regulatory requirements is mandatory.

General Chemical Disposal Procedures

For the disposal of chemical waste, including potentially hazardous compounds, a systematic approach is necessary. This typically involves identification, segregation, containment, and transfer of the waste to a licensed disposal facility.

Key Steps for Chemical Waste Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a specific chemical. It will provide detailed instructions on appropriate disposal methods.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS, when handling chemical waste. This may include safety glasses or goggles, gloves, and a lab coat. In the event of a fire, self-contained breathing apparatus should be worn.[1]

  • Waste Segregation: Do not mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

  • Containment: Use appropriate, labeled, and sealed containers for waste collection.[2] Containers should be in good condition and compatible with the waste they are holding. For spills, use non-combustible, absorbent materials like sand, earth, vermiculite, or diatomaceous earth to contain the spillage before placing it in a suitable container for disposal.[3][4]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

  • Disposal through Licensed Waste Management: Dispose of chemical waste through a licensed and approved waste disposal contractor.[1][3][4] Do not dispose of chemicals down the drain or in regular trash unless explicitly permitted by the SDS and local regulations.[1] It is crucial to prevent the contamination of ponds, waterways, or ditches.[1]

  • Empty Containers: Empty containers should be treated as hazardous waste unless properly decontaminated. They should be taken to an approved waste handling site for recycling or disposal and should not be reused.[1]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1][5]

Experimental Workflow for Chemical Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Identifies Hazards Segregate Waste Segregate Waste Don PPE->Segregate Waste Contain Waste Contain Waste Segregate Waste->Contain Waste Label Container Label Container Contain Waste->Label Container Store Temporarily Store Temporarily Label Container->Store Temporarily Arrange Pickup Arrange Pickup Store Temporarily->Arrange Pickup Licensed Disposal Licensed Disposal Arrange Pickup->Licensed Disposal

Generalized Chemical Disposal Workflow

Quantitative Data Summary

No specific quantitative data for this compound disposal was found in the search results. The following table summarizes general recommendations for handling chemical spills, which is a critical aspect of disposal procedures.

Spill Containment MaterialRecommended Use
SandAbsorbent for non-reactive spills[3][4]
EarthAbsorbent for non-reactive spills[3][4]
VermiculiteAbsorbent for non-reactive spills[3][4]
Diatomaceous EarthAbsorbent for non-reactive spills[3][4]

It is imperative to obtain and meticulously follow the specific disposal procedures outlined in the Safety Data Sheet for this compound provided by the manufacturer to ensure safety and regulatory compliance.

References

Personal protective equipment for handling ACT-209905

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "ACT-209905" does not correspond to a publicly documented chemical, it must be treated as a novel compound with unknown hazards. The following guidance is based on established best practices for handling uncharacterized research chemicals and is intended to provide a robust framework for ensuring laboratory safety. All operations should be conducted by trained personnel in a controlled laboratory environment.

Risk Assessment and Control

Before handling this compound, a thorough risk assessment is mandatory. The objective of a chemical risk assessment is to provide data-informed predictions of actual risk.[1] This process involves identifying potential hazards, assessing exposure routes, and implementing control measures to mitigate risk. For a new chemical, work should not begin until a risk assessment is completed and preventive measures are in place.[2]

Workflow for Handling Uncharacterized Compounds:

The following workflow outlines the decision-making process for establishing safe handling procedures for a novel chemical agent like this compound.

G cluster_0 Phase 1: Hazard & Information Gathering cluster_1 Phase 2: Risk Assessment & Control Selection cluster_2 Phase 3: Operations & Disposal A Start: New Compound this compound Received B Review Internal Documentation (Lab Notebooks, Databases) A->B C Consult Principal Investigator / Synthesizing Chemist B->C D Analyze Structure for Toxicophores & Reactive Groups C->D E Assume Compound is Hazardous D->E If hazards are unknown F Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) E->F G Determine Scale of Operation (mg, g, kg) F->G H Select Engineering Controls (Fume Hood, Glovebox) G->H I Select Appropriate PPE Level (See Table 1) H->I J Conduct Experiment Following SOP I->J K Segregate & Label Hazardous Waste J->K L Consult EHS for Disposal Protocol K->L M End: Decontaminate & Document L->M

Caption: Risk assessment workflow for handling novel compounds.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, stringent PPE protocols are required. The selection of PPE is based on the anticipated level of exposure and the physical form of the chemical. All personnel must be trained in the proper use of PPE.[3]

Table 1: Recommended PPE for Handling this compound

Risk Scenario / Operation Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low Risk (e.g., Handling sealed containers, low concentration solutions in closed systems)Laboratory CoatNitrile or Neoprene Gloves[4]ANSI Z87.1 Approved Safety Glasses[5]Not typically required if handled in a certified chemical fume hood.
Medium Risk (e.g., Weighing powders, preparing stock solutions, performing reactions)Laboratory CoatDouble-gloving with chemically compatible gloves (e.g., Nitrile)Chemical Splash GogglesMandatory use of a certified Chemical Fume Hood.[3]
High Risk / Spill Cleanup (e.g., Large scale operations, potential for aerosol generation, cleaning spills)Chemical Resistant Apron or Coveralls over Lab CoatHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Face Shield worn over Chemical Splash Goggles[4][6]Air-purifying respirator with appropriate cartridges (consult EHS).[7][8]

Note: Always inspect gloves for damage before use and wash hands thoroughly after removal.[9] Confine long hair and loose clothing, and wear closed-toe shoes at all times in the laboratory.[5][9]

Operational Plan & Experimental Protocol

All work with this compound, especially handling of the solid form or concentrated solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a stock solution from a powdered, uncharacterized compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • Appropriately sized amber glass vial with a screw cap

  • Calibrated positive displacement pipette or gas-tight syringe

  • Vortex mixer

Procedure:

  • Pre-Operation Safety Check:

    • Don appropriate PPE as specified for "Medium Risk" in Table 1 (Lab coat, double gloves, splash goggles).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary materials inside the fume hood.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh paper/boat.

    • Carefully weigh the target amount of this compound powder (e.g., 1-5 mg). Handle the powder gently to avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the labeled amber glass vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration.

    • Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Mixing and Storage:

    • Securely cap the vial.

    • Vortex the solution until all solid is completely dissolved. Gentle warming may be required if solubility is low, but this must be assessed for thermal stability first.

    • Seal the vial cap with paraffin film for long-term storage.

  • Post-Operation Cleanup:

    • Dispose of all contaminated disposable materials (weigh paper, pipette tips, gloves) in the designated hazardous waste container.[10]

    • Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

Improper disposal of chemical waste can lead to environmental contamination and regulatory violations.[11][12] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous chemical waste.[13]

  • Liquid Waste: Unused solutions or rinsates containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.[12]

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container labeled as hazardous waste.[10]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled.[15]

  • Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, ensuring incompatible wastes are segregated.[11][13]

  • Pickup Request: Once a waste container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.[14] Do not dispose of any waste containing this compound down the drain or in the regular trash.[13]

  • Unknowns: Federal and state regulations prohibit the disposal of unknown chemicals.[15] Since this compound is uncharacterized, it is critical to maintain clear labeling and documentation to avoid creating costly "unknown waste" issues.[15]

References

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Retrosynthesis Analysis

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ACT-209905

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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